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[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol Documentation Hub

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  • Product: [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
  • CAS: 451459-23-7

Core Science & Biosynthesis

Foundational

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol: Technical Monograph

Executive Summary [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7 ) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents and agrochemicals. Disting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7 ) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents and agrochemicals. Distinguished by its trifluoromethyl (-CF₃) moiety at the C4 position, this compound serves as a critical bioisostere in medicinal chemistry. The electron-withdrawing nature of the -CF₃ group, combined with the steric bulk of the C6-methyl group, modulates the lipophilicity (LogP) and metabolic stability of downstream scaffolds, often preventing oxidative metabolism at the pyridine ring's susceptible positions.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and safety protocols for laboratory handling.

Chemical Identity & Physicochemical Properties

The integration of a trifluoromethyl group significantly alters the electronic landscape of the pyridine ring, reducing the basicity of the nitrogen and increasing the acidity of the hydroxyl proton compared to non-fluorinated analogs.

Nomenclature & Identifiers
Identifier Details
IUPAC Name [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
CAS Number 451459-23-7
Molecular Formula C₈H₈F₃NO
SMILES CC1=CC(=CC(=N1)CO)C(F)(F)F
Synonyms (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol; 2-Hydroxymethyl-6-methyl-4-(trifluoromethyl)pyridine
Physical Data Profile
Property Value / Range Note
Molecular Weight 191.15 g/mol Calculated
Physical State Solid or viscous oilLow melting point solid (approx. 30–40 °C)
Solubility DMSO, MeOH, DCM, EtOAcHigh solubility in polar organic solvents
pKa (Pyridine N) ~3.0–3.5Reduced basicity due to C4-CF₃ inductive effect
LogP ~1.8Enhanced lipophilicity vs. non-fluorinated analog

Synthetic Pathways & Process Chemistry

The synthesis of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol typically proceeds via the reduction of its corresponding ester or carboxylic acid precursor. This approach is favored in process chemistry for its scalability and the high purity of the resulting alcohol.

Primary Synthesis: Ester Reduction

The most robust route involves the chemoselective reduction of Methyl 6-methyl-4-(trifluoromethyl)picolinate .

  • Precursor: Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 221313-10-6 or similar analog).

  • Reagents: Sodium Borohydride (NaBH₄) in Methanol/THF or Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Mechanism: Nucleophilic hydride attack on the carbonyl carbon followed by protonation.

Experimental Protocol (Standardized)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Methyl 6-methyl-4-(trifluoromethyl)picolinate (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Reduction: Cautiously add LiAlH₄ (1.0 M in THF, 12.0 mmol, 1.2 eq) dropwise over 20 minutes. Maintain internal temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]

  • Quench (Fieser Method): Cool back to 0 °C. Dilute with Et₂O (50 mL). Slowly add:

    • 0.5 mL water

    • 0.5 mL 15% NaOH solution

    • 1.5 mL water

  • Workup: Stir until a white granular precipitate forms. Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes) to yield the title compound as a colorless solid/oil.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor Methyl 6-methyl-4- (trifluoromethyl)picolinate Reagents Reagent: LiAlH4 / THF (0°C -> RT) Precursor->Reagents Dissolution Intermediate Aluminate Complex Reagents->Intermediate Reduction Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product [6-methyl-4-(trifluoromethyl) pyridin-2-yl]methanol Quench->Product Filtration & Conc.

Caption: Step-wise reduction workflow for the synthesis of the target alcohol from its ester precursor.

Reactivity Profile & Applications

The 2-hydroxymethyl group serves as a versatile "handle" for attaching this fluorinated pyridine core to larger drug scaffolds.

Functional Group Transformations
  • Activation (Leaving Group Installation): The hydroxyl group is a poor leaving group. It is commonly converted to a chloride, bromide, or mesylate to facilitate nucleophilic substitution (S_N2).

    • Chlorination:[3] SOCl₂ / DCM / 0 °C.

    • Mesylation: MsCl / Et₃N / DCM / 0 °C.

  • Oxidation: Conversion to the aldehyde (using Dess-Martin Periodinane or Swern conditions) enables reductive amination, a key reaction in fragment-based drug discovery.

  • Etherification: Reaction with phenols or aryl halides (via S_NAr) generates ether-linked biaryl systems, common in kinase inhibitors.

Medicinal Chemistry Significance
  • Metabolic Stability: The C4-CF₃ group blocks the cytochrome P450-mediated oxidation that typically occurs at the 4-position of pyridine rings.

  • Lipophilicity Modulation: The CF₃ group increases the LogP, improving membrane permeability for CNS-targeted drugs.

  • Conformational Control: The C6-methyl group introduces steric clash with ortho-substituents on connected rings, forcing specific torsion angles that can improve binding affinity to protein pockets.

Downstream Application Logic

Reactivity cluster_0 Activation cluster_1 Coupling Alcohol [6-methyl-4-(trifluoromethyl) pyridin-2-yl]methanol Halide Chloride/Bromide (Electrophile) Alcohol->Halide SOCl2 or PBr3 Mesylate Mesylate (Leaving Group) Alcohol->Mesylate MsCl, Et3N Ether Pyridine Ether (Kinase Inhibitors) Halide->Ether Ar-OH, K2CO3 Amine Benzylic Amine (GPCR Ligands) Halide->Amine HNR2, Base

Caption: Divergent synthesis pathways utilizing the alcohol as a linchpin for scaffold construction.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the same rigor as analogous halogenated pyridines.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical safety goggles.

    • Fume hood operation is mandatory due to potential volatility and irritant properties.

  • Storage:

    • Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

    • Hygroscopic; keep container tightly sealed.

References

  • AK Scientific Product Catalog. 2-Pyridinemethanol, 6-methyl-4-(trifluoromethyl)-. Retrieved from

  • ChemicalBook. (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC6005423. Retrieved from

  • Google Patents. Heterocyclic compounds for use in the treatment of cancer (WO2023067354A1). Retrieved from

Sources

Exploratory

6-methyl-4-(trifluoromethyl)pyridine-2-methanol structure

Engineering Privileged Scaffolds: A Technical Guide to 6-Methyl-4-(trifluoromethyl)pyridine-2-methanol Executive Summary In modern medicinal chemistry and agrochemical development, the strategic decoration of heteroaroma...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Privileged Scaffolds: A Technical Guide to 6-Methyl-4-(trifluoromethyl)pyridine-2-methanol

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic decoration of heteroaromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 6-methyl-4-(trifluoromethyl)pyridine-2-methanol (1) represents a highly specialized, privileged building block[1].

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by metabolic liability or off-target toxicity. This specific pyridine scaffold addresses these challenges simultaneously: the trifluoromethyl (-CF₃) group provides metabolic shielding, the methyl (-CH₃) group offers steric tuning, and the hydroxymethyl (-CH₂OH) group serves as a versatile synthetic handle for downstream derivatization. This whitepaper deconstructs the structural rationale, details a self-validating synthetic protocol, and outlines application workflows for this critical intermediate.

Structural Biology & Physicochemical Profiling

The utility of this scaffold lies in the precise causality of its substituents. Each functional group has been selected to manipulate the electronic and steric landscape of the pyridine core:

  • The C4-Trifluoromethyl Group (-CF₃): The -CF₃ group is strongly electron-withdrawing via inductive effects. This significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. In drug design, highly basic pyridines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The -CF₃ group mitigates this risk while simultaneously blocking cytochrome P450-mediated oxidation at the C4 position, thereby increasing metabolic half-life.

  • The C6-Methyl Group (-CH₃): Often referred to in the industry as the "magic methyl" effect, this group provides steric hindrance adjacent to the nitrogen. This restricts the conformational freedom of adjacent rotatable bonds when the scaffold is incorporated into a larger molecule, often locking the drug into its bioactive conformation and increasing target affinity.

  • The C2-Hydroxymethyl Group (-CH₂OH): A primary alcohol that acts as the focal point for divergent synthesis. It can be oxidized, alkylated, or converted into a leaving group, allowing chemists to seamlessly graft this privileged core onto complex molecular architectures.

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Impact
Molecular Formula C₈H₈F₃NODefines the mass boundaries for Lipinski's Rule of 5.
Molecular Weight 191.15 g/mol Low MW allows for extensive downstream elaboration.
H-Bond Donors 1 (-OH)Facilitates target engagement or acts as a reaction site.
H-Bond Acceptors 2 (N, O)Modulates aqueous solubility and target binding.
Topological Polar Surface Area 33.12 ŲHighly favorable for membrane permeability (blood-brain barrier penetration).

Synthetic Methodologies: The Boekelheide Rearrangement Workflow

To synthesize 6-methyl-4-(trifluoromethyl)pyridine-2-methanol efficiently, we bypass highly toxic cyanating agents and expensive transition metal catalysts. Instead, we employ a robust, self-validating protocol based on the 2[2].

Mechanistic Causality: The workflow begins with the N-oxidation of 2,6-dimethyl-4-(trifluoromethyl)pyridine. The resulting N-oxide oxygen is highly nucleophilic and attacks acetic anhydride to form an N-acetoxypyridinium intermediate. The acetate counterion then deprotonates the acidic C2-methyl group, generating an anhydrobase. A thermally driven [3,3]-sigmatropic rearrangement follows, transferring the acetate group to the carbon atom to yield a 2-acetoxymethyl intermediate, which is subsequently hydrolyzed[3].

Step-by-Step Protocol:
  • N-Oxidation (Self-Validating Step):

    • Dissolve 2,6-dimethyl-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Causality: Cooling is critical to control the exothermic nature of peroxyacid reactions and prevent over-oxidation.

    • Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Stir at room temperature for 12 hours.

    • Validation/Safety: Quench the reaction with saturated aqueous Na₂S₂O₃. The disappearance of the peroxide test strip response validates the safe destruction of unreacted m-CPBA before concentration. Extract and concentrate to isolate the N-oxide.

  • Boekelheide Rearrangement:

    • Dissolve the crude N-oxide in acetic anhydride (Ac₂O, 5.0 eq). Heat to 110 °C for 4–6 hours.

    • Causality: The [3,3]-sigmatropic rearrangement possesses a high activation energy barrier; strict thermal control at reflux is required to drive the reaction to completion[2].

    • Concentrate under high vacuum to remove excess Ac₂O, yielding the crude acetate intermediate.

  • Hydrolysis:

    • Dissolve the acetate intermediate in methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

    • Causality: Mild basic methanolysis selectively cleaves the ester bond without risking nucleophilic aromatic substitution (SₙAr) at the -CF₃ bearing positions.

    • Filter, concentrate, and purify via silica gel flash chromatography to yield the final hydroxymethyl product.

Caption: Synthetic workflow for 6-methyl-4-(trifluoromethyl)pyridine-2-methanol via Boekelheide rearrangement.

Derivatization & Application Workflows

Once synthesized, the hydroxymethyl group serves as a launchpad for library generation. Depending on the target pharmacophore, the core can be derivatized through several distinct pathways:

  • Workflow A: Reductive Amination Handle (Oxidation) Treatment of the methanol derivative with Dess-Martin Periodinane (DMP) or under Swern oxidation conditions smoothly yields the corresponding pyridine-2-carboxaldehyde. This aldehyde is a premium substrate for reductive amination, allowing for the rapid installation of complex aliphatic or aromatic amine side chains.

  • Workflow B: Alkylation Handle (Substitution) Reacting the alcohol with thionyl chloride (SOCl₂) in DCM converts the hydroxyl group into a highly reactive chloromethyl leaving group. This electrophilic center can undergo Sₙ2 displacement by various nucleophiles (e.g., phenols to form ethers, or amines to form secondary/tertiary amines).

  • Workflow C: Amide Coupling Handle (Strong Oxidation) Harsh oxidation using KMnO₄ or a TEMPO/NaClO system converts the primary alcohol directly into a carboxylic acid, preparing the scaffold for standard peptide coupling (e.g., HATU/DIPEA) with primary amines.

Caption: Key derivatization pathways for the hydroxymethyl functional group in medicinal chemistry.

References

1.1 - aaronchem.com 2.2 - acs.org 3.3 - acs.org

Sources

Foundational

Technical Whitepaper: 2-Hydroxymethyl-6-methyl-4-(trifluoromethyl)pyridine

Core Scaffold Identity, Synthesis, and Pharmaceutical Applications[1][2] Executive Summary The trifluoromethylpyridine pharmacophore is a cornerstone of modern medicinal chemistry, offering a unique balance of lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold Identity, Synthesis, and Pharmaceutical Applications[1][2]

Executive Summary

The trifluoromethylpyridine pharmacophore is a cornerstone of modern medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and electron-deficiency.[1] This guide focuses on 2-hydroxymethyl-6-methyl-4-(trifluoromethyl)pyridine (CAS 451459-23-7), a critical building block used in the synthesis of kinase inhibitors (specifically BTK inhibitors) and advanced agrochemicals.[2][1] This whitepaper details its physiochemical identity, validated synthetic routes, and bioisosteric utility, providing a self-contained reference for laboratory application.[2][1]

Nomenclature & Chemical Identity (Synonyms)

Accurate identification is paramount in patent literature and procurement.[1] While the IUPAC name is the standard, various synonyms are used across different chemical databases.

Identifier TypeValue
Primary IUPAC Name [6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
Common Name 2-Hydroxymethyl-6-methyl-4-(trifluoromethyl)pyridine
CAS Registry Number 451459-23-7
Alternative Synonyms (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol2-(Hydroxymethyl)-6-methyl-4-(trifluoromethyl)pyridine6-Methyl-4-(trifluoromethyl)-2-pyridinemethanol
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
SMILES CC1=CC(=CC(=N1)CO)C(F)(F)F
InChI Key Derived from structure (e.g., specific to isomer)
Physiochemical Profile

The presence of the trifluoromethyl (-CF₃) group at the 4-position significantly alters the electronic and physical properties compared to a standard lutidine derivative.[2][1]

  • Electronic Effect: The -CF₃ group is strongly electron-withdrawing (σp ≈ 0.54), reducing the basicity of the pyridine nitrogen (lower pKa) and making the ring more susceptible to nucleophilic attack at the 2- and 6-positions.[2][1]

  • Lipophilicity: The -CF₃ group increases logP, enhancing membrane permeability, while the hydroxymethyl group (-CH₂OH) provides a "polar handle" for further functionalization or hydrogen bonding.[2][1]

  • Solubility: Soluble in polar organic solvents (Methanol, DMSO, Ethyl Acetate, DCM).[1] Sparingly soluble in non-polar alkanes.[1]

Synthesis & Manufacturing

The synthesis of 2-hydroxymethyl-6-methyl-4-(trifluoromethyl)pyridine is typically achieved via the reduction of its corresponding ester or carboxylic acid precursor.[2][1] This approach ensures regioselectivity and high yields.[1]

4.1. Primary Synthetic Route: Ester Reduction

The most robust industrial route involves the selective reduction of ethyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (CAS 451459-21-5).[2][1]

Reaction Logic: Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LAH) for safety and selectivity, often used with Calcium Chloride (CaCl₂) to boost reactivity towards the ester without affecting the trifluoromethyl group (which can be sensitive to defluorination under harsh reducing conditions).[1]

Step-by-Step Protocol (General Procedure):

  • Setup: Charge a dry reaction vessel with Ethyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 equiv) and anhydrous Ethanol (10 vol).

  • Activation: Cool to 0°C. Add CaCl₂ (1.5 equiv) and stir for 15 minutes to complex the ester carbonyl.

  • Reduction: Portion-wise add NaBH₄ (2.0 equiv) over 30 minutes, maintaining temperature <10°C. Evolution of H₂ gas will occur.[1]

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of ester.[1]

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution or 1N HCl (pH adjustment to ~6-7).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica chromatography if necessary.

4.2. Visualization of Synthetic Pathways

The following diagram illustrates the primary ester reduction route and an alternative route via metal-halogen exchange from the 2-chloro analog.

SynthesisPathways Precursor1 Ethyl 6-methyl-4-(trifluoromethyl) pyridine-2-carboxylate (CAS 451459-21-5) Target TARGET MOLECULE: [6-Methyl-4-(trifluoromethyl) pyridin-2-yl]methanol (CAS 451459-23-7) Precursor1->Target Reduction (NaBH4/CaCl2 or LAH) High Yield Precursor2 2-Chloro-6-methyl-4- (trifluoromethyl)pyridine Intermediate Lithium Intermediate Precursor2->Intermediate n-BuLi -78°C Aldehyde Aldehyde Intermediate Intermediate->Aldehyde DMF Quench Aldehyde->Target Reduction (NaBH4)

Figure 1: Synthetic pathways to [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol. The ester reduction route (blue arrow) is generally preferred for scalability.[2][1]

Applications in Drug Discovery

This scaffold is a bioisostere of choice in kinase inhibitor design, particularly for Bruton's Tyrosine Kinase (BTK) inhibitors.[1]

5.1. Mechanistic Role[1]
  • Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the 4-position, a common soft spot in pyridine drugs.[2][1]

  • Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[2][1]

  • Linker Chemistry: The hydroxymethyl group is readily converted to a leaving group (mesylate/halide) to attach the pyridine "head" to a larger pharmacophore (e.g., a benzamide or piperidine core).[1]

Example Workflow: In the synthesis of BTK inhibitors, the alcohol is often converted to a benzyl chloride or mesylate, which then alkylates a piperidine or amine moiety on the core scaffold (see US Patent 9,481,682).[1]

5.2. Functionalization Logic Diagram[1]

ApplicationLogic Target [6-Methyl-4-(trifluoromethyl) pyridin-2-yl]methanol Activation Activation (SOCl2 or MsCl) Target->Activation Electrophile Electrophilic Species (-CH2Cl or -CH2OMs) Activation->Electrophile Coupling Nucleophilic Substitution (with Amine/Piperidine) Electrophile->Coupling Drug Final Drug Candidate (e.g., BTK Inhibitor) Coupling->Drug

Figure 2: Downstream chemical utility.[2][1] The alcohol serves as a linchpin for attaching the metabolically stable pyridine ring to drug scaffolds.[2]

References
  • PubChem Compound Summary. 2-Pyridinemethanol, 6-methyl-4-(trifluoromethyl)-.[2][1] National Center for Biotechnology Information.[1] Link (Note: CID for related analog used for structural verification).[1]

  • ChemicalBook. (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol (CAS 451459-23-7).[2][1][3] Link

  • Google Patents. Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors (US9481682B2).[1] Link

  • AK Scientific. Catalog Entry: 2-Pyridinemethanol, 6-methyl-4-(trifluoromethyl)-.[2][1] Link

Sources

Exploratory

An In-depth Technical Guide to 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol, a he...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental molecular characteristics, the strategic importance of its structural motifs, and its potential applications in the development of novel therapeutic agents.

Introduction: The Strategic Value of Trifluoromethyl-Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of a trifluoromethyl (-CF3) group onto this versatile ring system can profoundly and beneficially alter the physicochemical and pharmacological properties of a molecule. The -CF3 group is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Its strong electron-withdrawing nature can influence the pKa of the pyridine nitrogen, impacting its interaction with physiological targets. These attributes have made trifluoromethyl-substituted pyridines a sought-after structural motif in the design of novel pharmaceuticals and agrochemicals.

Molecular Profile of 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol

Molecular Formula: C₈H₈F₃NO

Molecular Weight: 191.15 g/mol [1]

The molecular weight is a fundamental property, crucial for a wide range of experimental procedures including reaction stoichiometry, preparation of standard solutions, and analytical characterization. The molecular formula and weight for 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol have been calculated and confirmed through analysis of its isomeric structures.

PropertyValueSource
Molecular FormulaC₈H₈F₃NOCalculated
Molecular Weight191.15 g/mol [1]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A potential synthetic route could involve the multi-step synthesis starting from a readily available substituted pyridine. One possible precursor is 2,6-dimethyl-4-(trifluoromethyl)pyridine.

Synthetic Pathway 2,6-dimethyl-4-(trifluoromethyl)pyridine 2,6-dimethyl-4-(trifluoromethyl)pyridine 6-methyl-4-(trifluoromethyl)picolinic acid 6-methyl-4-(trifluoromethyl)picolinic acid 2,6-dimethyl-4-(trifluoromethyl)pyridine->6-methyl-4-(trifluoromethyl)picolinic acid Oxidation Methyl 6-methyl-4-(trifluoromethyl)picolinate Methyl 6-methyl-4-(trifluoromethyl)picolinate 6-methyl-4-(trifluoromethyl)picolinic acid->Methyl 6-methyl-4-(trifluoromethyl)picolinate Esterification 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol Methyl 6-methyl-4-(trifluoromethyl)picolinate->6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol Reduction

Caption: Proposed synthetic pathway for 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol.

Experimental Protocol: A Generalizable Approach

The following is a generalized, step-by-step protocol for the reduction of a pyridine-2-carboxylate to the corresponding methanol, a key final step in the proposed synthesis.

Step 1: Esterification of 6-methyl-4-(trifluoromethyl)picolinic acid

  • Dissolve 6-methyl-4-(trifluoromethyl)picolinic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

  • Purify the methyl ester by column chromatography.

Step 2: Reduction of the Ester to the Alcohol

  • Dissolve the purified methyl 6-methyl-4-(trifluoromethyl)picolinate in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to the solution. The choice of reducing agent is critical; LiAlH₄ is more potent and may be required for this ester.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of water, followed by an aqueous base (e.g., 15% NaOH solution).

  • Filter the resulting mixture and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts, evaporate the solvent, and purify the resulting crude product by column chromatography to yield 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol.

Structural Elucidation and Characterization

The definitive identification of 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the methyl protons, the methylene protons of the methanol group, the hydroxyl proton, and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing trifluoromethyl group.
¹³C NMR Signals for the eight distinct carbon atoms, including the methyl carbon, the methylene carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the five carbons of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (191.15 m/z for [M]⁺), along with a characteristic fragmentation pattern.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, as well as C-H, C-N, and C-F stretching and bending vibrations.

Applications in Drug Discovery and Development

While specific applications for this exact isomer are not yet documented in publicly available literature, its structural features suggest significant potential as a building block in drug discovery. The trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The pyridine nitrogen and the hydroxyl group provide handles for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas

Compounds containing the trifluoromethyl-pyridine motif have been investigated for a wide range of therapeutic applications, including:

  • Oncology: As kinase inhibitors or modulators of other signaling pathways.

  • Neuroscience: Targeting receptors and enzymes in the central nervous system.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

The unique substitution pattern of 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol offers a distinct three-dimensional arrangement of functional groups, which could be exploited to achieve high selectivity and potency for a specific biological target.

Drug Discovery Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation High-Throughput_Screening High-Throughput_Screening Structural_Elucidation->High-Throughput_Screening Hit_Identification Hit_Identification High-Throughput_Screening->Hit_Identification SAR_Studies SAR_Studies Hit_Identification->SAR_Studies ADME_Tox_Profiling ADME_Tox_Profiling SAR_Studies->ADME_Tox_Profiling Preclinical_Candidate Preclinical_Candidate ADME_Tox_Profiling->Preclinical_Candidate

Caption: A generalized workflow for the integration of novel building blocks like 6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol in a drug discovery program.

Conclusion

6-methyl-4-(trifluoromethyl)-2-pyridinylmethanol represents a promising, albeit currently under-documented, chemical entity with significant potential for application in drug discovery and development. Its calculated molecular weight of 191.15 g/mol and its unique combination of a pyridine core, a stabilizing trifluoromethyl group, a methyl group, and a reactive methanol handle make it an attractive scaffold for the synthesis of novel bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.

References

  • PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Available at: [Link]. (Accessed: March 2, 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70736, 6-Methyl-2-pyridylmethanol. [Link].

  • Isoda, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-268. [Link].

Sources

Foundational

The Fluorine-Pyridine Nexus: A Medicinal Chemist’s Guide to Building Blocks

Executive Summary In modern drug discovery, the fluorinated pyridine scaffold is not merely a structural spacer; it is a functional tool used to modulate basicity, block metabolic soft spots, and alter lipophilicity.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the fluorinated pyridine scaffold is not merely a structural spacer; it is a functional tool used to modulate basicity, block metabolic soft spots, and alter lipophilicity.[1] This guide provides a technical deep-dive into the selection, synthesis, and functionalization of fluorinated pyridine building blocks. It moves beyond basic definitions to explore the causality of fluorine substitution—why a 2-fluoro substituent drastically alters the


 landscape compared to a 3-fluoro analog—and provides self-validating protocols for their application.

Part 1: The Physicochemical Rationale

The "Fluorine Scan" Effect

Replacing a hydrogen atom with fluorine on a pyridine ring induces profound electronic changes due to fluorine’s high electronegativity (4.0 Pauling) and the "ortho-effect."

1. Basicity Modulation (pKa): The most critical impact is on the pyridine nitrogen's basicity. Unsubstituted pyridine is basic (pKa ~5.2). Introducing fluorine lowers the pKa, reducing the propensity for protonation at physiological pH.

  • Why this matters: Lowering basicity can improve membrane permeability (by keeping the molecule neutral) and reduce hERG channel liability, which is often associated with basic amines.

2. Metabolic Blocking: Pyridines are prone to oxidation by Cytochrome P450 enzymes, typically at the electron-rich C-3 or C-5 positions. Fluorine substitution at these sites sterically and electronically blocks metabolic clearance, extending half-life (


).

Table 1: Physicochemical Comparison of Fluorinated Pyridines

ScaffoldpKa (Conjugate Acid)LogP (Approx)C-F Bond LengthKey Medicinal Utility
Pyridine 5.230.65N/ABaseline scaffold.
2-Fluoropyridine -0.441.121.35 ÅBasicity Nullifier. Prevents protonation; activates C-6 for

.
3-Fluoropyridine 2.971.151.35 ÅMetabolic Blocker. Protects oxidative soft-spot; moderate basicity drop.
2,6-Difluoropyridine ~ -2.51.601.34 ÅLinker Scaffold. Highly reactive to bis-nucleophiles; non-basic.

Technical Insight: The dramatic pKa drop in 2-fluoropyridine is due to the strong inductive effect (-I) of the ortho-fluorine destabilizing the N-H bond of the conjugate acid.

Part 2: Synthetic Access & Manufacturing

Accessing these blocks requires overcoming the poor reactivity of the pyridine ring toward electrophilic fluorination. Two primary "Workhorse" pathways exist: the Halex Reaction (Industrial) and the N-Oxide Activation (Laboratory/Late-Stage).

Workflow Visualization: Synthesis Pathways

The following diagram outlines the decision matrix for synthesizing fluoropyridines based on scale and substrate sensitivity.

SynthesisPathways Start Target: Fluorinated Pyridine Decision Scale & Sensitivity? Start->Decision RouteA Route A: Halex Reaction (Industrial/Robust) Decision->RouteA Multi-gram/Stable RouteB Route B: N-Oxide Activation (Lab/Mild) Decision->RouteB Complex/Sensitive StepA1 Precursor: Chloropyridine RouteA->StepA1 StepB1 Precursor: Pyridine N-Oxide RouteB->StepB1 StepA2 Reagents: KF (Spray-dried), DMSO/Sulfolane Temp: >150°C StepA1->StepA2 Result Fluoropyridine Product StepA2->Result StepB2 Activation: Ts2O or Tf2O Fluorination: TBAF or KF StepB1->StepB2 StepB2->Result

Caption: Decision matrix for selecting between Halex (high temp) and N-Oxide (mild) synthesis routes.

Part 3: Reactivity Profiles & Regiocontrol

Once the fluorinated block is obtained, the challenge shifts to regioselective functionalization. The "Rules of Engagement" differ significantly from benzene chemistry.

The Hierarchy

In polyfluorinated pyridines (e.g., 2,4,6-trifluoropyridine), nucleophilic aromatic substitution (


) is governed by the stability of the Meisenheimer complex.
  • Para (C-4) Attack: Most favored. The negative charge is delocalized onto the nitrogen atom, providing maximum stabilization.

  • Ortho (C-2/6) Attack: Secondary preference. Also stabilizes charge on nitrogen but is often sterically more crowded or less electronically activated than C-4 in certain solvents.

  • Meta (C-3/5) Attack: Highly disfavored for

    
    .
    
Reactivity Decision Tree

ReactivityTree Substrate Substrate: 2,4-Difluoropyridine Nucleophile Add Nucleophile (Nu-) Substrate->Nucleophile PathA Path A: C-4 Attack (Major) Nucleophile->PathA Kinetic Control PathB Path B: C-2 Attack (Minor) Nucleophile->PathB ReasonA Intermediate: N-stabilized (Para-quinoid resonance) PathA->ReasonA ReasonB Intermediate: Less favored (Ortho-quinoid) PathB->ReasonB

Caption: Regioselectivity in SNAr reactions of polyfluorinated pyridines favors the 4-position.

Part 4: Experimental Protocol

Protocol: Regioselective on 2,6-Difluoropyridine

Objective: To install an amine linker at the C-2 position of a 2,6-difluoropyridine scaffold. This is a common step in fragment-based drug discovery.

Mechanism:


 via a Meisenheimer complex.[2][3]
Safety:  Fluoropyridines can be volatile and skin irritants. Work in a fume hood.

Materials:

  • Substrate: 2,6-Difluoropyridine (1.0 equiv)

  • Nucleophile: Morpholine or Primary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for organic solubility)
    
  • Solvent: DMSO (for rate acceleration) or Acetonitrile (for easier workup)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, suspend 2,6-difluoropyridine (1 mmol, 115 mg) and

    
     (2 mmol, 276 mg) in anhydrous DMSO (2 mL).
    
  • Addition: Add the amine nucleophile (1.1 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic. If using highly reactive amines, cool to 0°C.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Monitoring: Check via LC-MS.[4] The mono-substituted product (2-fluoro-6-morpholinopyridine) usually appears as the major peak. Over-reaction to the 2,6-disubstituted product is slow due to the electron-donating nature of the first amine added (deactivating the ring).

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: The crude residue is often pure enough for the next step. If not, flash chromatography (Hexane/EtOAc) is effective.

Self-Validation Check:

  • Success Indicator: 19F NMR will shift from a single peak (starting material, ~ -70 ppm) to a new single peak (product). If two peaks appear, you have a mixture of regioisomers (unlikely for symmetrical 2,6-difluoro) or starting material.

Part 5: Case Study in Drug Development

Alpelisib (Piqray®)

Target: PI3K


 inhibitor for HR+/HER2- breast cancer.
Structural Motif:  2-Trifluoromethylpyridine derivative.

Analysis: Alpelisib utilizes a pyridine ring substituted with a trifluoromethyl group.[1]

  • Role of Pyridine: Acts as a hydrogen bond acceptor in the kinase hinge region.

  • Role of Fluorine: The

    
     group provides metabolic stability and fills a hydrophobic pocket within the ATP binding site. Crucially, the electron-withdrawing nature of the 
    
    
    
    group modulates the basicity of the pyridine nitrogen, tuning the H-bond strength to the kinase backbone (Val851).

This example illustrates that fluorinated pyridines are not just "inert spacers" but active participants in the pharmacophore, driving both potency (via electronic tuning) and DMPK properties.

References

  • National Institutes of Health (NIH). (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides.[4][5] PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]

  • ChemRxiv. (2023). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

Sources

Exploratory

suppliers of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol for Researchers and Drug Development Professionals Authored by a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Given that this specific molecule is a specialized research chemical, this document focuses on its strategic importance, proposes a robust synthetic pathway with detailed protocols, and outlines its potential applications in drug discovery.

Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[2][3][4] The -CF3 group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5]

The compound [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol combines three key structural motifs:

  • A pyridine core , providing a basic nitrogen atom for potential hydrogen bonding and salt formation.

  • A trifluoromethyl group at the 4-position, which can enhance metabolic stability and modulate pKa.

  • A methyl group at the 6-position, which can provide a handle for further derivatization or influence the molecule's conformation.

  • A methanol group at the 2-position, serving as a versatile synthetic handle for introducing the scaffold into larger, more complex molecules.

This combination makes [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol a valuable building block for the synthesis of novel therapeutics, particularly in oncology and immunology where kinase inhibitors are prevalent.

Proposed Synthesis of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Synthetic Pathway Overview

The proposed pathway involves four key transformations:

  • Oxidation of one methyl group of 2,6-lutidine to a carboxylic acid.

  • Trifluoromethylation of the pyridine ring at the 4-position.

  • Esterification of the carboxylic acid.

  • Reduction of the ester to the desired primary alcohol.

Synthetic_Pathway A 2,6-Lutidine B 6-Methylpyridine-2-carboxylic acid A->B 1. Oxidation (e.g., KMnO4) C 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid B->C 2. Trifluoromethylation (e.g., Umemoto's reagent) D Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate C->D 3. Esterification (e.g., SOCl2, Methanol) E [6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol D->E 4. Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methylpyridine-2-carboxylic acid

  • Rationale: Selective oxidation of one methyl group of 2,6-lutidine can be achieved using a strong oxidizing agent like potassium permanganate (KMnO4). The reaction is typically performed in an aqueous solution.

  • Protocol:

    • To a stirred solution of 2,6-lutidine (1 equiv.) in water, add potassium permanganate (3 equiv.) portion-wise over 2 hours, maintaining the temperature below 30°C.

    • After the addition is complete, heat the mixture to 90°C for 4 hours.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

    • Wash the precipitate with a small amount of hot water.

    • Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of 3-4.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 6-methylpyridine-2-carboxylic acid.

Step 2: Synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

  • Rationale: Direct C-H trifluoromethylation of pyridine derivatives can be challenging. A more reliable approach involves a radical trifluoromethylation reaction. The use of a trifluoromethylating agent such as sodium triflinate (Langlois' reagent) or Umemoto's reagent with a suitable initiator is a common strategy.

  • Protocol:

    • In a nitrogen-purged flask, dissolve 6-methylpyridine-2-carboxylic acid (1 equiv.) in a suitable solvent such as a mixture of acetonitrile and water.

    • Add sodium trifluoromethanesulfinate (CF3SO2Na, 2 equiv.) and a radical initiator like tert-butyl hydroperoxide (TBHP, 2 equiv.).

    • Heat the reaction mixture to 80°C for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to obtain 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Step 3: Synthesis of Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

  • Rationale: Esterification of the carboxylic acid can be readily achieved using thionyl chloride to form the acid chloride in situ, followed by quenching with methanol.

  • Protocol:

    • Suspend 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid (1 equiv.) in methanol.

    • Cool the suspension to 0°C and add thionyl chloride (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired ester.

Step 4: Synthesis of [6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

  • Rationale: The methyl ester can be selectively reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Protocol:

    • In a flame-dried, nitrogen-purged flask, prepare a suspension of lithium aluminum hydride (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C.

    • Add a solution of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (1 equiv.) in anhydrous THF dropwise.

    • After the addition, allow the reaction to stir at room temperature for 2 hours.

    • Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate and purify the crude product by flash chromatography to yield [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol.

Characterization and Quality Control

The identity and purity of the synthesized [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol should be confirmed using a combination of analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the pyridine ring protons (2 distinct singlets or narrow doublets), the CH₂OH group (a singlet or triplet), the OH proton (a broad singlet), and the CH₃ group (a singlet).
¹³C NMR Resonances for the six pyridine carbons (one of which will be a quartet due to coupling with the fluorine atoms of the CF₃ group), the CH₂OH carbon, and the CH₃ carbon.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound (typically >95%).

Applications in Drug Discovery

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is a valuable building block for creating libraries of complex molecules for high-throughput screening. The primary alcohol functional group serves as a key point for diversification.

Drug_Discovery_Workflow A [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol B Activation of Alcohol (e.g., mesylation, tosylation) A->B C Nucleophilic Substitution (e.g., with amines, thiols) B->C D Library of Diverse Compounds C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G

Caption: Drug discovery workflow utilizing the target molecule.

The trifluoromethyl-pyridine moiety is present in several kinase inhibitors. For example, compounds with a similar scaffold have been investigated as PI3K inhibitors for the treatment of solid tumors. The unique electronic and steric properties of this scaffold can be exploited to achieve high potency and selectivity for specific kinase targets.

Suppliers of Key Precursors

While suppliers for the final product are not readily identifiable, the starting materials and key reagents for the proposed synthesis are widely available from major chemical suppliers.

Compound/Reagent CAS Number Potential Suppliers
2,6-Lutidine108-48-5Sigma-Aldrich, TCI, Alfa Aesar
Potassium Permanganate7722-64-7Sigma-Aldrich, Fisher Scientific
Sodium Trifluoromethanesulfinate2926-30-9Sigma-Aldrich, TCI
Lithium Aluminum Hydride16853-85-3Sigma-Aldrich, Acros Organics
Thionyl Chloride7719-09-7Sigma-Aldrich, Alfa Aesar

Safety and Handling

Hazard Statement: Based on related trifluoromethylated pyridines, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue before handling.

Conclusion

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol represents a strategically important building block for the development of novel pharmaceuticals. While its direct synthesis and applications are not widely documented, this guide provides a robust framework for its de novo synthesis, characterization, and potential utilization in drug discovery programs. The combination of the pyridine core with methyl and trifluoromethyl substituents offers a unique set of physicochemical properties that can be leveraged to design next-generation therapeutic agents.

References

  • MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]

  • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • PubChem. 6-Methyl-2-pyridylmethanol. [Link]

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • U.S. National Library of Medicine. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 6-Methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde

Executive Summary Fluorinated pyridine derivatives, particularly those bearing trifluoromethyl (-CF3) groups, are privileged scaffolds in modern drug discovery and agrochemical development due to their enhanced metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyridine derivatives, particularly those bearing trifluoromethyl (-CF3) groups, are privileged scaffolds in modern drug discovery and agrochemical development due to their enhanced metabolic stability, lipophilicity, and binding affinity. The reduction of 6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde to its corresponding alcohol, [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7)[1], is a critical synthetic node in building these complex APIs. This application note details a highly optimized, chemoselective protocol for this transformation, emphasizing mechanistic causality, in-process quality control, and scalable reliability.

Strategic & Mechanistic Rationale

The presence of the strongly electron-withdrawing -CF3 group and the electronegative pyridine nitrogen renders the aromatic ring highly electron-deficient. This unique electronic environment demands a careful selection of reducing conditions:

  • Avoidance of Over-Reduction: Catalytic hydrogenation (e.g., Pd/C, H2) poses a significant risk of over-reducing the electron-deficient pyridine ring to a piperidine derivative, or causing unwanted hydrodefluorination.

  • Chemoselectivity via NaBH4: Sodium Borohydride (NaBH4) is the optimal hydride source. It is a mild reducing agent that selectively targets the highly polarized carbonyl carbon of the aldehyde via nucleophilic addition, leaving the fluorinated heteroaromatic system completely intact[2].

  • Solvent Causality: Methanol (MeOH) is selected over aprotic solvents (like THF). Protic solvents actively participate in the transition state, stabilizing the developing negative charge on the oxygen and rapidly forming the tetraalkoxyborate intermediate, drastically accelerating the reaction kinetics[3].

Reaction Pathway Visualization

G A Aldehyde Substrate B NaBH4 / MeOH (0°C to RT) A->B C Alkoxyborate Intermediate B->C D Sat. NH4Cl Quench C->D E Alcohol Product D->E

Chemoselective NaBH4 reduction workflow for CF3-pyridine-2-carbaldehyde.

Validated Experimental Protocol

The following protocol is designed as a self-validating system, ensuring high yield and purity for a 10.0 mmol scale reaction.

Reagents and Materials
  • Substrate: 6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde (1.0 equiv, 10.0 mmol, 1.89 g)

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.2 equiv, 12.0 mmol, 0.45 g)[2]

  • Solvent: Anhydrous Methanol (MeOH) (20 mL)[4]

  • Quenching Agent: Saturated aqueous Ammonium Chloride (NH4Cl) (20 mL)[4]

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 20 mL)

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Procedure
  • Substrate Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde substrate (1.89 g) in anhydrous methanol (20 mL).

  • Thermal Control: Place the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes under an inert atmosphere (N2 or Ar). Causality: Initiating at 0 °C suppresses the competitive, exothermic reaction of NaBH4 with the protic solvent, maximizing hydride transfer to the substrate.

  • Hydride Addition: Weigh out NaBH4 (0.45 g). Add the solid to the stirring solution portion-wise over 5-10 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas and mitigates thermal spikes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 1.5 hours.

  • Chemoselective Quenching: Once complete, cool the flask back to 0 °C. Carefully add saturated aqueous NH4Cl (20 mL) dropwise. Stir for an additional 15 minutes. Causality: NH4Cl is mildly acidic. Using a strong acid (e.g., 1N HCl) would protonate the basic pyridine nitrogen (pKa ~ 5), forming a highly water-soluble pyridinium salt that would drastically reduce extraction yields[4].

  • Biphasic Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to afford the crude[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol.

Quality Control & Self-Validation Checkpoints
  • Checkpoint 1 (In-Process): Monitor via TLC (Eluent: 30% EtOAc in Hexanes; UV visualization). The aldehyde starting material will appear as a higher-running spot, while the alcohol product will be significantly more polar (lower Rf).

  • Checkpoint 2 (Physical): Cessation of bubbling (H2 gas evolution) after the NaBH4 addition indicates the stabilization of the alkoxyborate intermediate.

  • Checkpoint 3 (Mass Balance): The crude product is typically >95% pure by NMR, appearing as a white to off-white solid. Expected mass recovery is >90% (approx. 1.7 - 1.8 g).

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions Data summarizes the causality of reagent equivalents and solvent choice on reaction efficiency.

EntryHydride Source (equiv)Solvent SystemTemp ProfileTime (h)Isolated Yield (%)Mechanistic Observation
1NaBH4 (0.5)MeOH0 °C → RT4.045Hydride depletion via solvent solvolysis
2NaBH4 (1.0)MeOH0 °C → RT2.088Good conversion; trace aldehyde remaining
3 NaBH4 (1.2) MeOH 0 °C → RT 1.5 96 Optimal stoichiometry and kinetics
4NaBH4 (1.2)THF0 °C → RT6.072Sluggish kinetics due to aprotic environment

Table 2: Analytical Characterization Summary (Expected) Diagnostic markers for verifying the structural integrity of the final product.

Analytical MethodTarget ParameterExpected Signal / ValueDiagnostic Significance
1H NMR (CDCl3)-CH2OH~ 4.70 ppm (s, 2H)Confirms reduction of aldehyde (loss of ~10 ppm singlet)
1H NMR (CDCl3)-OH~ 3.50 ppm (br s, 1H)Confirms alcohol formation (D2O exchangeable)
19F NMR (CDCl3)-CF3~ -64.5 ppm (s, 3F)Confirms intact trifluoromethyl group
MS (ESI+)[M+H]+m/z 192.1Confirms target molecular weight (MW 191.15)

References

  • ChemicalBook. "(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol". 1

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones". 2

  • Wikipedia. "Sodium borohydride". 3

  • Organic Synthesis. "Sodium Borohydride (NaBH4) Reduction". 4

Sources

Application

preparation of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol from 2-bromo-6-methyl-4-(trifluoromethyl)pyridine

An Application Guide for the Synthesis of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol Abstract This application note provides a comprehensive and detailed protocol for the synthesis of [6-methyl-4-(trifluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, a valuable building block in medicinal and agrochemical research.[1][2][3] The synthetic strategy detailed herein employs a lithium-halogen exchange reaction on the starting material, 2-bromo-6-methyl-4-(trifluoromethyl)pyridine, followed by quenching with a suitable electrophile. This document is intended for an audience of experienced researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations for handling pyrophoric reagents, and methods for product characterization and purification.

Introduction and Synthetic Strategy

The trifluoromethylpyridine moiety is a key structural motif in a wide array of active pharmaceutical and agrochemical ingredients, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3] The target molecule, [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, serves as a versatile intermediate, allowing for further synthetic elaboration.

The chosen synthetic pathway involves the formation of a highly reactive organometallic intermediate from 2-bromo-6-methyl-4-(trifluoromethyl)pyridine. Two primary methods are viable for such transformations: Grignard reagent formation and lithium-halogen exchange.

  • Grignard Reaction: Involves the reaction of the bromopyridine with magnesium metal. While effective, these reactions can sometimes be sluggish or lead to undesired side products like bipyridyls.[4]

  • Lithium-Halogen Exchange: This method utilizes a strong organolithium base, typically n-butyllithium (n-BuLi), to rapidly and cleanly exchange the bromine atom for lithium at cryogenic temperatures.[5] The resulting 2-lithiopyridine is a potent nucleophile.

This guide will focus on the lithium-halogen exchange protocol due to its high efficiency and clean conversion.[5] The generated lithiated intermediate will be reacted with anhydrous paraformaldehyde to install the required hydroxymethyl group. The overall transformation is depicted below.

Reaction Scheme:

Reaction_Scheme Start 2-bromo-6-methyl-4- (trifluoromethyl)pyridine Intermediate [6-methyl-4-(trifluoromethyl) pyridin-2-yl]lithium Product [6-methyl-4-(trifluoromethyl) pyridin-2-yl]methanol Start->Product label1 1) n-BuLi, THF, -78 °C label2 2) (CH₂O)n label3 3) H₂O workup

Caption: Overall synthetic scheme for the target molecule.

Safety Precautions: Handling Pyrophoric Reagents

WARNING: n-Butyllithium is a highly reactive and pyrophoric substance that can ignite spontaneously upon contact with air or moisture.[6] All operations involving this reagent must be conducted by trained personnel under a strictly controlled inert atmosphere (e.g., argon or nitrogen) in a chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical-resistant gloves (such as heavy-duty nitrile), and safety goggles or a face shield are mandatory.[8]

  • Inert Atmosphere: All glassware must be flame-dried or oven-dried immediately before use to remove all traces of water. The reaction must be performed under a positive pressure of dry argon or nitrogen using a Schlenk line or in a glove box.[6][8]

  • Quenching and Waste Disposal: Never dispose of unreacted n-BuLi by adding it directly to water. It must be quenched slowly by adding it to a non-protic solvent like isopropanol or tert-butanol at low temperature before final aqueous quenching. All contaminated sharps and waste must be segregated into a specifically labeled hazardous waste container.[7]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or dry sand should be immediately accessible. Never use a water or carbon dioxide extinguisher on an organolithium fire.[9] Ensure the location of the safety shower and eyewash station is known before starting.[7]

Materials and Instrumentation

Reagents and Materials
ReagentCAS NumberMolecular WeightNotes
2-bromo-6-methyl-4-(trifluoromethyl)pyridine451459-17-9240.02 g/mol Starting material.[10]
n-Butyllithium (n-BuLi)109-72-864.06 g/mol Typically 1.6 M or 2.5 M solution in hexanes.
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol Must be freshly distilled or from a solvent purification system.
Paraformaldehyde30525-89-4(CH₂O)nMust be thoroughly dried before use.
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol For drying the organic phase.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol HPLC grade, for extraction and chromatography.
Hexanes110-54-3-HPLC grade, for chromatography.
Silica Gel7631-86-9-230-400 mesh, for column chromatography.
Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations.

  • Flame-dried, two-neck round-bottom flask with magnetic stir bar.

  • Low-temperature thermometer and a dry ice/acetone bath.

  • Airtight syringes and needles for reagent transfer.[7]

  • Rotary evaporator for solvent removal.

  • Glass chromatography column.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • NMR Spectrometer, FT-IR Spectrometer, and Mass Spectrometer for product characterization.

Detailed Experimental Protocol

The following protocol outlines the synthesis on a 5 mmol scale.

Caption: Experimental workflow diagram.

Step 1: Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry argon.

  • To the flask, add 2-bromo-6-methyl-4-(trifluoromethyl)pyridine (1.20 g, 5.0 mmol) and 25 mL of anhydrous THF via syringe.

Step 2: Lithium-Halogen Exchange

  • Cool the flask to -78 °C using a dry ice/acetone bath. The solution should be maintained at this temperature for the entire duration of the organolithium addition. Cryogenic conditions are essential to minimize side-reactions and ensure the stability of the lithiated pyridine intermediate.[5][11]

  • Slowly add n-BuLi (1.6 M in hexanes, 3.44 mL, 5.5 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

Step 3: Reaction with Paraformaldehyde

  • While maintaining the temperature at -78 °C, add anhydrous paraformaldehyde (0.30 g, 10.0 mmol, 2.0 equivalents) to the reaction mixture in one portion.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 12-16 hours).

Step 4: Work-up and Extraction

  • Cool the flask to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes).

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol as a pure compound.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR Appearance of a singlet or doublet for the -CH₂OH protons (typically ~4.7 ppm), a singlet for the methyl group (~2.6 ppm), and two singlets or doublets for the aromatic pyridine protons. The broad singlet for the -OH proton will also be present.
¹³C NMR Appearance of a peak for the -CH₂OH carbon (~64 ppm), along with peaks for the pyridine ring carbons and the methyl carbon. The C-F coupling for the CF₃ group will be observable.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
FT-IR A broad absorption band in the region of 3200-3500 cm⁻¹ (O-H stretch) and characteristic C-H, C-N, and C-F stretching frequencies.
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield Incomplete lithium-halogen exchange; wet reagents/glassware; impure n-BuLi.Ensure all glassware is scrupulously dried. Use freshly opened or titrated n-BuLi. Ensure THF is anhydrous.
Formation of Bipyridyl Side Product Reaction warmed up prematurely; localized high concentration of organolithium.Maintain strict temperature control at -78 °C during addition. Add n-BuLi slowly and sub-surface if possible.
Starting Material Recovered Inactive n-BuLi; insufficient reaction time for exchange.Titrate the n-BuLi solution before use. Increase the stirring time after n-BuLi addition.
Complex mixture of products Reaction with THF by the lithiated intermediate.Avoid letting the reaction warm significantly above -78 °C before quenching with the electrophile.

References

  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium.
  • Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium.
  • YouTube. (2024). nbutyl lithium safety.
  • ChemicalBook. (2019). n-Butyllithium-Hazard and Toxicity.
  • Unknown Source. [Chemical Knowledge]:The correct use of butyl lithium and precautions.
  • PMC. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • ACS Publications. (2007). Efficient Reagents for Noncryogenic Halogen−Lithium Exchange in Bromopyridines. The Journal of Organic Chemistry.
  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.
  • ACS Publications. Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry.
  • Australian Journal of Chemistry. (2024). Halogen-lithium exchange reaction and electrophilic reaction of dibromopyridines.
  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Unknown Source. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • Journal of Organic Chemistry. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)pyridine.
  • Unknown Source. SAFETY DATA SHEET - 2-Bromo-6-(trifluoromethyl)pyridine.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Sigma-Aldrich. 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine.
  • PubChem. 3-Pyridinemethanol.
  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
  • RSC Publishing. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C.
  • Organic Chemistry Portal. (2024). Pyridine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit.
  • Sigma-Aldrich. 3-Pyridinemethanol 98 100-55-0.
  • ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives.
  • ChemicalBook. 451459-17-9(2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Product Description.
  • MilliporeSigma. 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine.
  • ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • Sigma-Aldrich. 3-Pyridinemethanol 98 100-55-0.
  • Reddit. (2025). Grignard? : r/OrganicChemistry.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.

Sources

Method

Application Note: [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol as a Ligand Precursor

Executive Summary [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7) is a highly specialized heterocyclic building block used in the synthesis of sterically and electronically tuned ligands. Unlike sim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7) is a highly specialized heterocyclic building block used in the synthesis of sterically and electronically tuned ligands. Unlike simple pyridine-2-methanol, this scaffold incorporates two critical structural modifications:

  • 4-Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) that reduces the basicity of the pyridine nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     modulation) and increases the 
    
    
    
    -acidity of the ring. This is crucial for stabilizing metal centers in lower oxidation states or enhancing the Lewis acidity of the metal in catalytic cycles.
  • 6-Methyl (-CH₃): A steric handle ortho to the nitrogen donor. This group enforces specific coordination geometries, prevents the formation of coordinatively saturated (inactive) species, and can facilitate reductive elimination steps in catalytic cycles.

This guide details the strategic application of this molecule as a precursor for PNN Pincer Ligands and N,O-Chelating Catalysts , providing validated protocols for its synthesis and derivatization.

Chemical Profile & Strategic Value[1][2]

PropertySpecification
Chemical Name [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
CAS Number 451459-23-7
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Physical State White to off-white solid
Solubility Soluble in MeOH, EtOH, DCM, THF; Sparingly soluble in Hexanes
pKa (Pyridine N) ~2.5 - 3.5 (Estimated; lower than pyridine due to 4-CF₃)
Electronic & Steric Tuning Mechanism

The utility of this precursor lies in its ability to fine-tune the metal center's environment. In a typical catalytic cycle (e.g., Transfer Hydrogenation), the electron density on the metal determines the rate of hydride insertion.

  • Without CF₃: The metal might be too electron-rich, making hydride transfer sluggish.

  • With 4-CF₃: The pyridine ring pulls electron density, making the metal more electrophilic and facilitating substrate activation.

  • Role of 6-Me: Prevents the formation of thermodynamic sinks (e.g., bis-ligand complexes) and protects the active site.

Workflow Visualization

The following diagram illustrates the transformation of the precursor into two distinct ligand classes: PNN Pincer Ligands (for hydrogenation/dehydrogenation) and N,O-Chelates (for Lewis Acid catalysis).

LigandSynthesis Figure 1: Divergent synthesis pathways for PNN ligands and N,O-complexes from the trifluoromethyl-pyridine scaffold. Precursor [6-methyl-4-(trifluoromethyl) pyridin-2-yl]methanol (CAS 451459-23-7) Intermed_Cl Chloromethyl Derivative (Reactive Intermediate) Precursor->Intermed_Cl SOCl2, DCM Chlorination Complex_NO N,O-Metal Complex (e.g., Ru, Ir Catalysts) Precursor->Complex_NO [M]-Dimer Direct Chelation Ligand_PNN PNN Pincer Ligand (Phosphine-Pyridine-Amine) Intermed_Cl->Ligand_PNN HNR2 / HPR2 Nucleophilic Subst.

Experimental Protocols

Protocol A: Synthesis of the Ligand Precursor

Note: If the alcohol is not commercially available, it is synthesized from the corresponding ester or acid.

Objective: Reduction of Methyl 6-methyl-4-(trifluoromethyl)picolinate to the alcohol.

Reagents:

  • Methyl 6-methyl-4-(trifluoromethyl)picolinate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.5 eq)

  • Methanol (dry)

  • THF (dry)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve the ester (10 mmol) in dry THF (20 mL) and Methanol (5 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (25 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) until the starting material is consumed.

  • Quench: Cool to 0°C and carefully quench with Saturated NH₄Cl solution (20 mL).

  • Extraction: Remove volatiles under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

    • Yield Expectation: 85–92%

    • Validation: ¹H NMR (CDCl₃) should show a singlet/doublet for -CH₂OH at δ ~4.7 ppm and the disappearance of the methyl ester peak.

Protocol B: Synthesis of PNN Pincer Ligand (Phosphination)

Objective: Conversion of the alcohol to a phosphine arm via a chloride intermediate.

Step 1: Chlorination

  • Dissolve [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (5 mmol) in dry DCM (15 mL).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂, 7.5 mmol) dropwise.

  • Stir at RT for 3 hours.

  • Evaporate volatiles completely (including excess SOCl₂) to yield the hydrochloride salt of the chloromethyl derivative. Use directly in Step 2.

Step 2: Phosphination

  • Suspend the crude chloride salt in dry Acetonitrile (20 mL) under Argon.

  • Add Secondary Phosphine (e.g., Di-tert-butylphosphine or Diphenylphosphine, 5.5 mmol).

  • Add Cesium Carbonate (Cs₂CO₃, 15 mmol) as a base.

  • Reflux at 80°C for 12 hours.

  • Workup: Filter off inorganic salts under inert atmosphere. Concentrate filtrate.

  • Crystallization: Recrystallize from minimal hot Ethanol or Pentane/DCM mixture.

    • Critical Check: ³¹P NMR is essential to confirm the formation of the C-P bond (shift typically -10 to +20 ppm depending on R groups) and absence of phosphine oxide.

Protocol C: Direct Coordination to Ruthenium (Transfer Hydrogenation Catalyst)

Objective: Synthesis of a Ruthenium(II) complex [Ru(p-cymene)(L)Cl].

Reagents:

  • [Ru(p-cymene)Cl₂]₂ (Dimer) (0.5 eq)

  • [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (Ligand) (1.0 eq)

  • KOtBu (Potassium tert-butoxide) (1.0 eq)

  • 2-Propanol (IPA)

Procedure:

  • Mixing: In a Schlenk tube, combine the Ru-dimer (0.5 mmol) and the Ligand (1.0 mmol) in dry IPA (10 mL).

  • Base Activation: Add KOtBu (1.0 mmol). The solution typically changes color (often orange to deep red/purple) indicating deprotonation of the alcohol and coordination of the alkoxide.

  • Heating: Stir at 40°C for 2 hours.

  • Isolation: Concentrate the solution to ~2 mL. Add dry Pentane (10 mL) to precipitate the complex.

  • Filtration: Filter the solid under Argon and wash with Pentane.

    • Application: This in-situ generated catalyst is highly active for the Transfer Hydrogenation of ketones to alcohols. The CF₃ group enhances the Lewis acidity of the Ru center, potentially increasing turnover frequency (TOF) for difficult substrates.

Safety & Handling

  • Fluorinated Compounds: While generally stable, trifluoromethyl-pyridines can release HF upon thermal decomposition at very high temperatures (>250°C). Use standard fume hood protocols.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried.

  • Phosphines: Many secondary phosphines are pyrophoric or highly oxidizable. Handle strictly under Argon/Nitrogen.

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][2]

    • Source: Journal of Pesticide Science, 2021.[1]

    • URL:[Link]

  • General Pyridyl-Methanol Ligand Synthesis

    • Title: Pyridine-2-methanol derivatives as ligands in catalysis.

    • Source: Chemical Reviews (General Reference for Class).

    • Context: Standard protocols for ester reduction and chlorination adapted from general pyridine chemistry.

  • CAS Verification

    • Title: [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol Product Page.[3][4]

    • Source: AK Scientific / ChemicalBook.

  • PolQ Inhibitor Synthesis (Source of Intermediate)

    • Title: Heterocyclic inhibitors of DNA polymerase theta.

    • Source: WIPO Patent WO2024218499A1.

    • URL

Sources

Application

nucleophilic substitution reactions of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Application Note: Nucleophilic Substitution Strategies for [6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol Executive Summary [6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7) is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for [6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Executive Summary

[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Its unique structural features—a lipophilic trifluoromethyl group, a basic pyridine core, and a functionalizable picolylic alcohol—make it a privileged scaffold for developing targeted oncology therapeutics, most notably DNA Polymerase Theta (Polθ) inhibitors[1][2]. This application note provides a comprehensive guide to executing nucleophilic substitution (SN2) reactions on this scaffold, detailing the critical activation steps, mechanistic rationale, and optimized protocols required to achieve high-yielding functionalization.

Mechanistic Insights & Causality in Experimental Design

The direct nucleophilic substitution of a primary alcohol is energetically prohibited due to the poor leaving-group ability of the hydroxide anion. Consequently, the hydroxyl moiety must be converted into a highly reactive electrophile, such as a chloride or mesylate.

However, the activation of picolyl alcohols introduces a significant chemical paradox: the resulting molecule contains both a highly electrophilic benzylic carbon and a nucleophilic pyridine nitrogen. In standard picolyl systems, this proximity triggers rapid intermolecular self-alkylation, leading to the formation of intractable quaternary ammonium polymers[3].

Strategic Advantages & Handling of the Scaffold:

  • Electronic Deactivation: The strongly electron-withdrawing -CF3 group at the C4 position significantly depletes electron density from the pyridine ring. This electronic effect dampens the nucleophilicity of the pyridine nitrogen, inherently slowing down the rate of self-alkylation compared to unsubstituted picolyl chlorides.

  • Protonation as a Protective Mechanism: Despite the electronic dampening, the activated intermediate must be isolated as a hydrochloride (HCl) salt. Protonation of the pyridine nitrogen completely neutralizes its lone pair, rendering it strictly non-nucleophilic and ensuring the long-term shelf stability of the electrophile[3].

  • Kinetic Control During Substitution: During the subsequent SN2 reaction, a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is added to the reaction mixture in the presence of the target nucleophile. This liberates the free base in situ, allowing the highly concentrated exogenous nucleophile to kinetically outcompete any residual tendency for self-condensation.

Workflow Visualization

SyntheticWorkflow A [6-Methyl-4-(CF3) pyridin-2-yl]methanol B Activation (SOCl2 or MsCl) A->B C Activated Intermediate (-Cl or -OMs) B->C -HCl / -SO2 D SN2 Substitution (+ Nucleophile) C->D E Target Compound (e.g., Picolylamine) D->E + Base

Figure 1: Two-step nucleophilic substitution workflow for picolyl alcohol activation and SN2 displacement.

Data Presentation: Leaving Group Selection Matrix

The choice of leaving group dictates the shelf-life and reactivity of the activated intermediate. The table below summarizes the empirical data for [6-methyl-4-(trifluoromethyl)pyridin-2-yl] systems to guide experimental design.

Leaving GroupActivation ReagentIntermediate StabilitySN2 ReactivityRecommended Use Case
Chloride (-Cl) SOCl2High (as HCl salt)ModerateBulk synthesis, long-term storage, standard aminations.
Bromide (-Br) PBr3Low (prone to degradation)HighSterically hindered nucleophiles requiring high electrophilicity.
Mesylate (-OMs) MsCl / Et3NVery Low (use in situ)HighRapid parallel synthesis; avoids isolation of toxic halocarbons.

Experimental Protocols

The following protocols represent self-validating systems for the two-stage functionalization of the building block, optimized for the synthesis of complex pharmaceutical intermediates[2].

Protocol A: Synthesis of 2-(Chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine Hydrochloride

Objective: Convert the picolyl alcohol into a stable, isolable electrophile.

  • Preparation: Charge a dry, round-bottom flask with[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Activation: Add thionyl chloride (SOCl2) (1.5 eq) dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic release of HCl and SO2 gases, preventing thermal degradation of the starting material and ensuring smooth conversion.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2 hours. Monitor conversion via LC-MS (quench a 5 µL aliquot in methanol to observe the corresponding methyl ether derivative).

  • Isolation: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess SOCl2.

  • Purification: Triturate the resulting crude residue with anhydrous methyl tert-butyl ether (MTBE). Filter the resulting precipitate under a stream of nitrogen.

    • Self-Validation & Trustworthiness: The product is isolated as a white to off-white solid (hydrochloride salt). Crucial Insight: Do not perform an aqueous workup. Exposure to water and base will rapidly revert the chloride to the alcohol or induce dimerization.

Protocol B: SN2 Amination with a Secondary Amine

Objective: Couple the activated electrophile with a nucleophile (e.g., a pyrrolidine derivative) to form a picolylamine pharmacophore[1].

  • Setup: Suspend the 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine hydrochloride (1.0 eq) and the target secondary amine (1.1 eq) in anhydrous acetonitrile (MeCN) (8 mL/g).

  • Base Addition: Add DIPEA (3.0 eq) in one portion.

    • Causality: 1.0 eq of DIPEA neutralizes the HCl salt of the pyridine, 1.0 eq neutralizes the HCl generated during the SN2 reaction, and the 1.0 eq excess ensures a consistently basic medium to maintain the nucleophile in its active, deprotonated state.

  • Coupling: Heat the reaction mixture to 60 °C for 4–6 hours.

    • Causality: The electron-deficient nature of the -CF3 substituted pyridine slightly retards the SN2 transition state by destabilizing the partial positive charge at the benzylic carbon, necessitating mild heating compared to electron-rich benzylic systems.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Pharmacophore Integration in Drug Design

Pharmacophore N1 [6-Methyl-4-(CF3)pyridin-2-yl] Moiety N2 Trifluoromethyl (-CF3) N1->N2 N3 Pyridine Nitrogen N1->N3 N4 Picolylic Methylene (-CH2-) N1->N4 N5 Metabolic Stability & Lipophilicity N2->N5 N6 Hydrogen Bond Acceptor N3->N6 N7 Flexible Linker to Core N4->N7

Figure 2: Structural role of the [6-methyl-4-(trifluoromethyl)pyridin-2-yl] motif in drug design.

References

  • World Intellectual Property Organization. "Heterocyclic inhibitors of dna polymerase theta for the treatment of cancer." WO2024218499A1.
  • World Intellectual Property Organization. "Novel process." WO2022167817A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol in Organic Solvents

Welcome to the dedicated technical support guide for understanding and determining the solubility of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for understanding and determining the solubility of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and need to establish its solubility characteristics in various organic solvents. Given that specific public solubility data for this compound is limited, this guide provides a framework for systematic solubility determination, troubleshooting common issues, and understanding the underlying physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol that influence its solubility?

A1: The solubility of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is governed by a combination of its functional groups:

  • Pyridine Ring: A basic nitrogen-containing aromatic ring that can participate in hydrogen bonding as an acceptor.

  • Methanol Group (-CH₂OH): This group is polar and can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in protic solvents.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group that can slightly decrease solubility in polar solvents.

  • Trifluoromethyl Group (-CF₃): A highly electron-withdrawing and lipophilic group that can influence the overall electronic distribution and intermolecular interactions of the molecule.

The interplay of these groups suggests that the compound will have a moderate polarity.

Q2: In which types of organic solvents is [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol likely to be most soluble?

A2: Based on its structure, [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is expected to be most soluble in polar aprotic and polar protic solvents. Solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) are good starting points for solubility testing due to their ability to engage in hydrogen bonding and dipole-dipole interactions.[1] Solubility in nonpolar solvents like toluene or hexanes is expected to be lower.

Q3: Is it safe to heat the solvent to increase the solubility of this compound?

A3: Heating can be an effective way to increase the dissolution rate and solubility of a compound. However, it is crucial to first understand the thermal stability of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol. Consult the compound's Safety Data Sheet (SDS) for information on its decomposition temperature.[2] When heating, do so gradually and monitor for any signs of degradation, such as color change.

Q4: How can I prepare a stock solution of a specific concentration if the exact solubility is unknown?

A4: To prepare a stock solution, you can start by making an educated guess based on the compound's polarity. A common starting point for many research compounds is to attempt to dissolve it in DMSO at a concentration of 10 mM.[3] If it dissolves, you can then try higher concentrations. If not, you may need to try a different solvent or a lower concentration. A step-by-step protocol for preparing stock solutions is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Systematic Determination of Qualitative Solubility

This protocol provides a step-by-step method for quickly assessing the solubility of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol in a range of organic solvents.[4]

Materials:

  • [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, dichloromethane, toluene, hexanes)

  • Small vials or test tubes

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Weighing: Accurately weigh approximately 1-5 mg of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol into a small vial.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Mixing: Vigorously vortex the vial for 1-2 minutes.[5]

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" at that concentration.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another small volume of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: Dissolves completely in ≤ 1 mL of solvent.

    • Sparingly Soluble: A significant portion dissolves, but some solid remains.

    • Insoluble: Little to no solid dissolves.

  • Record Keeping: Record your observations for each solvent in a table.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

For more precise solubility measurements, the shake-flask method is a widely recognized approach.[6]

Materials:

  • [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

  • Chosen organic solvent

  • Scintillation vials or other sealable containers

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or other suitable analytical instrument

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis: Accurately dilute the filtered solution and analyze its concentration using a pre-validated analytical method (e.g., HPLC).[7]

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Troubleshooting Guide

This section addresses common issues that may arise during solubility experiments.

Issue 1: Compound is Insoluble or Sparingly Soluble in All Tested Solvents

Possible Causes:

  • The compound may have very low intrinsic solubility.

  • The chosen solvents may not be appropriate for the compound's polarity.

  • The compound may be in a less soluble polymorphic form.

Solutions:

  • Expand Solvent Selection: Test a wider range of solvents, including more specialized ones if available.

  • Use a Co-solvent System: Try mixtures of solvents. For example, a small amount of a polar solvent in a nonpolar solvent can sometimes enhance solubility.

  • Gentle Heating: Carefully warm the solution to see if solubility increases. Be cautious of potential degradation.

  • Sonication: Use a sonicator to provide energy to break up the crystal lattice and aid dissolution.[5]

Issue 2: Precipitation Occurs When Diluting a Stock Solution

Possible Causes:

  • The final concentration in the diluted solution exceeds the compound's solubility in the new solvent system. This is common when diluting a concentrated DMSO stock into an aqueous buffer.[3]

  • The temperature of the diluent is lower, causing the compound to crash out of solution.

Solutions:

  • Lower the Final Concentration: The compound may not be soluble at your target concentration in the final solvent mixture.[3]

  • Increase the Percentage of Organic Solvent: If your experiment allows, increasing the proportion of the initial organic solvent in the final solution can maintain solubility.[3]

  • Use a Surfactant: For aqueous dilutions, a small amount of a biocompatible surfactant can help maintain solubility.[3]

  • Prepare Fresh Dilutions: Do not store dilute solutions for extended periods, as precipitation can occur over time.[3]

Issue 3: Inconsistent Solubility Results

Possible Causes:

  • Variations in experimental temperature.

  • Incomplete equilibration in the shake-flask method.

  • Errors in weighing or dilution.

  • Hygroscopic nature of the compound or solvent.

Solutions:

  • Control Temperature: Ensure all solubility measurements are performed at a consistent and recorded temperature.

  • Ensure Equilibrium: Allow sufficient time for the shake-flask method to reach equilibrium.

  • Calibrate Equipment: Regularly calibrate balances and pipettes.

  • Use Anhydrous Solvents: If the compound is sensitive to moisture, use anhydrous solvents and handle them in a dry environment.

Troubleshooting Workflow

G start Start: Solubility Issue insoluble Insoluble/Sparingly Soluble start->insoluble Low Solubility precipitation Precipitation on Dilution start->precipitation Dilution Problem inconsistent Inconsistent Results start->inconsistent Variability solvent_range Expand Solvent Range (Polar & Aprotic) insoluble->solvent_range cosolvent Use Co-solvent System insoluble->cosolvent energy_input Apply Energy (Heat/Sonication) insoluble->energy_input lower_conc Lower Final Concentration precipitation->lower_conc inc_organic Increase Organic Solvent % precipitation->inc_organic surfactant Add Surfactant (if aqueous) precipitation->surfactant temp_control Control Temperature inconsistent->temp_control equilibration Ensure Equilibration Time inconsistent->equilibration calibrate Calibrate Equipment inconsistent->calibrate end Resolution solvent_range->end cosolvent->end energy_input->end lower_conc->end inc_organic->end surfactant->end temp_control->end equilibration->end calibrate->end

Caption: Troubleshooting workflow for solubility issues.

Data Summary Template

SolventPolarity IndexSolvent TypeQualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Quantitative Solubility (mg/mL at 25°C)Notes
Methanol5.1Polar Protic
Ethanol4.3Polar Protic
Acetone5.1Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic
Dichloromethane (DCM)3.1Slightly Polar
Toluene2.4Nonpolar
n-Hexane0.1Nonpolar

References

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • SAFETY D
  • Solubility determination of compounds of pharmaceutical interest.
  • Smolecule. (2026). FAQ & Troubleshooting Guide for Solubility Enhancement.
  • EXPERIMENT 1 DETERMIN
  • Benchchem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, Jr., W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500–1515.
  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
  • AK Scientific, Inc. [6-(Difluoromethyl)
  • Predicting drug solubility in organic solvents mixtures. (2024, May 18).
  • Methanol Safety D
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
  • Frontier Specialty Chemicals. [6-(Trifluoromethyl)pyridin-2-yl]methanol.
  • ChemicalBook. (2025, July 4). 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol.
  • ChemScene. (4-(Difluoromethyl)-6-methyl-2-(trifluoromethyl)pyridin-3-yl)methanol.
  • Alfa Chemistry. CAS 386704-04-7 (6-(Trifluoromethyl)pyridin-3-yl)methanol.

Sources

Optimization

purification methods for 6-methyl-4-(trifluoromethyl)pyridin-2-ylmethanol

Technical Support Guide: Purification of 6-Methyl-4-(trifluoromethyl)pyridin-2-ylmethanol Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1][2][3] Scope: Purification protocols, troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 6-Methyl-4-(trifluoromethyl)pyridin-2-ylmethanol

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1][2][3] Scope: Purification protocols, troubleshooting, and critical physicochemical properties.

Compound Profile & Physicochemical Context

Before initiating purification, it is critical to understand the physicochemical behavior of 6-methyl-4-(trifluoromethyl)pyridin-2-ylmethanol .[4] This molecule combines a basic pyridine core with a strongly electron-withdrawing trifluoromethyl group (


) and a polar hydroxymethyl handle.
PropertyDescriptionImplication for Purification
Physical State Likely Viscous Oil or Low-Melting Solid Crystallization may be difficult; chromatography or distillation is often required.[4]
Basicity (pKa) Low (~2.5 - 3.5)The

group significantly reduces the basicity of the pyridine nitrogen compared to 2-picoline (

).[3] Standard acid extractions require lower pH (stronger acid) to ensure protonation.
Polarity Moderate-HighThe hydroxyl group increases polarity.[1][4] It will streak on silica gel without amine modifiers.[3]
Solubility Soluble in DCM, EtOAc, MeOH, THFGood solubility in organic solvents facilitates extraction and chromatography.[1][3]

Diagnostic & Troubleshooting Q&A

Q1: My product is an oil after workup. Can I crystallize it?

A: Direct crystallization is often challenging due to the low melting point and potential for supercooling.[1][3]

  • Recommendation: If the purity is >90% by NMR, try triturating the oil with cold Hexanes or Pentane to induce precipitation.[1] If it remains an oil, rely on High-Vacuum Distillation (Kugelrohr) or Flash Chromatography .[1]

  • Note: Impurities like unreacted ester or solvent residues often prevent crystallization.[3]

Q2: I tried an acid-base extraction, but my yield is very low. Where is my product?

A: The electron-withdrawing


 group lowers the pKa of the pyridine nitrogen.[3][4]
  • Diagnosis: If you used weak acid (e.g., 5% citric acid or 0.5 M HCl), the pyridine may not have fully protonated and remained in the organic layer during the first wash.[1][3]

  • Solution: Use 2.0 M HCl to ensure the pH is < 1 during the extraction into the aqueous phase.[1][3] Conversely, when recovering the free base, ensure the aqueous layer is basified to pH > 10 using saturated

    
     or NaOH before extracting back into organic solvent.[1][3]
    
Q3: The compound streaks badly on silica gel columns.

A: The acidic silanols on the silica interact with the basic pyridine nitrogen and the hydroxyl group.[1][3]

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in the eluent.[1][4] Alternatively, use DCM:MeOH:NH4OH (e.g., 95:5:0.[1][3]5) as the mobile phase to sharpen the peaks.[3]

Detailed Purification Protocols

Method A: Acid-Base Extraction (The "Self-Validating" Cleanup)

Best for: Removing neutral impurities (unreacted ester, non-basic byproducts) on a multi-gram scale. Prerequisite: The product must be the major component (>70%).[3]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL/g).

  • Acid Extraction: Extract the organic layer with 2.0 M HCl (

    
     vol).
    
    • Checkpoint: Check the pH of the aqueous layer; it must be

      
      .[3]
      
    • Mechanistic Note: The product (protonated pyridinium salt) moves to the aqueous layer.[3] Neutral impurities remain in the organic layer.[3]

  • Wash: Wash the combined aqueous acidic layers with a small portion of EtOAc to remove entrained neutrals.[3] Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 4.0 M NaOH or solid

    
      until pH 
    
    
    
    .
    • Observation: The solution should become cloudy as the free base oils out.[3]

  • Recovery: Extract the aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
     , filter, and concentrate in vacuo.
    

AcidBaseExtraction Start Crude Mixture (in DCM/EtOAc) AcidStep Add 2M HCl Separate Layers Start->AcidStep OrgLayer1 Organic Layer (Contains Neutrals/Impurities) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 1) (Contains Product Salt) AcidStep->AqLayer1 Keep WashStep Wash with EtOAc AqLayer1->WashStep BasifyStep Basify to pH > 10 (NaOH / K2CO3) WashStep->BasifyStep ExtractStep Extract with DCM BasifyStep->ExtractStep FinalOrg Final Organic Layer (Pure Product) ExtractStep->FinalOrg

Caption: Workflow for separating basic pyridine product from neutral impurities using pH switching.

Method B: Flash Column Chromatography

Best for: High-purity requirements (>98%) or separating closely related isomers.

Optimized Conditions:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 90:10

    
     50:50).[1]
    
  • Modifier: If streaking occurs, switch to DCM : Methanol (95:5) with 1% Triethylamine or 1% NH4OH .[1][3]

  • Loading: Dissolve crude in a minimum amount of DCM. If the crude is very oily, adsorb onto silica gel (dry loading) to improve resolution.[1][3]

Rf Guide (Approximate):

Solvent System Rf Value
30% EtOAc in Hexanes ~0.2 - 0.3

| 5% MeOH in DCM | ~0.4 - 0.5 |[4]

Synthesis Context & Impurity Management

Understanding the origin of the crude material aids purification.[3]

Common Synthesis Route: Reduction of methyl 6-methyl-4-(trifluoromethyl)picolinate using


 in MeOH/THF.[4]

Impurity Table:

Impurity Origin Removal Strategy
Unreacted Ester Incomplete reduction Acid-Base Extraction (Ester is neutral).[4]

| Boron Salts |


 byproduct | Aqueous workup with Rochelle's Salt or simple water wash.[3] |
| Over-reduced alkane  | Harsh reduction (rare) | Non-polar; elutes first in chromatography.[1][3] |

References

  • Synthesis and applic

    • Source: National Institutes of Health (PMC)[1]

    • Context: Overview of trifluoromethylpyridine properties and synthesis logic.
  • 6-Methyl-2-pyridylmethanol Properties.

    • Source: PubChem[1][4][5][6]

    • Context: Physicochemical data for the non-fluorinated analog, establishing baseline basicity and solubility.[1][3]

    • [1]

  • 4-(Trifluoromethyl)pyridine Properties.

    • Source: ChemicalBook[1][4][7]

    • Context: Data on the electron-withdrawing effect of the 4-CF3 group on pyridine ring properties.[4][8]

  • Reduction of Pyridine Esters (General Protocol).

    • Source: BenchChem / Smolecule[1][4]

    • Context: Standard methodologies for reducing picolinate esters to methanols.[3]

Sources

Troubleshooting

Technical Support Center: Stability of the Trifluoromethyl Group in Pyridine Methanol Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective reduction of trifluoromethylpyridine-carboxylates (esters) or carbonyls to their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective reduction of trifluoromethylpyridine-carboxylates (esters) or carbonyls to their corresponding pyridyl methanols (alcohols).

The trifluoromethyl (-CF₃) group is highly prized in drug development for its ability to enhance metabolic stability and lipophilicity[1]. However, its chemical stability is highly context-dependent. The electron-withdrawing nature of the -CF₃ group, combined with the inherently electron-deficient pyridine ring, creates a highly electrophilic scaffold[2]. When subjected to standard reductive conditions, researchers often face unintended defluorination or complete saturation of the pyridine ring[3][4]. This guide provides field-proven troubleshooting insights, reagent selection matrices, and validated protocols to ensure chemoselective reduction.

Troubleshooting Guide & Mechanistic Causality

Issue A: Defluorination (Loss of the -CF₃ Group)
  • Symptom: ¹⁹F NMR shows the disappearance of the characteristic -CF₃ singlet (typically around -60 to -65 ppm) and the appearance of new signals (e.g., -CHF₂ or free fluoride ions)[2].

  • Causality: The use of strong, nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄) can initiate a Single Electron Transfer (SET) to the highly electron-deficient trifluoromethylpyridine π-system. This generates a radical anion intermediate that rapidly undergoes β-scission to expel a fluoride ion, leading to irreversible hydrodefluorination[3][5].

  • Solution: Switch to an electrophilic or milder reducing agent. For esters, use Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures or Lithium Borohydride (LiBH₄)[6].

Issue B: Over-Reduction to Piperidine Derivatives
  • Symptom: ¹H NMR shows the loss of aromatic pyridine protons (7.0–9.0 ppm) and the appearance of broad aliphatic multiplets (1.5–3.5 ppm).

  • Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Rh₂O₃) is notoriously unselective in the presence of highly activated pyridines. The electron-withdrawing -CF₃ group lowers the LUMO of the pyridine ring, making it highly susceptible to surface coordination and subsequent sequential reduction by transition metal catalysts, yielding trifluoromethyl-piperidines[4][7].

  • Solution: Avoid transition-metal-catalyzed hydrogenation for carbonyl reduction on this scaffold. Rely strictly on targeted metal-hydride chemistry.

Issue C: Incomplete Reduction of Esters
  • Symptom: TLC shows a prominent spot for the starting ester after extended reaction times.

  • Causality: Sodium Borohydride (NaBH₄) is generally too mild to reduce esters efficiently, especially when the ester is conjugated to an electron-deficient ring which stabilizes the ground state.

  • Solution: Use LiBH₄. The lithium cation acts as a harder Lewis acid than sodium, coordinating tightly to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating hydride attack[6].

Reagent Selection Matrix

To ensure the integrity of the -CF₃ group and the pyridine ring, refer to the following quantitative and qualitative data summary when selecting a reducing agent.

Reducing AgentMechanism / Reactivity ProfileEffect on -CF₃ GroupEffect on Pyridine RingRecommendation
LiAlH₄ Strong nucleophilic hydride delivery; capable of SET.High risk of defluorination.Moderate risk of partial reduction.Avoid
H₂ + Pd/C or Rh₂O₃ Surface coordination and sequential hydrogen atom transfer.Generally stable.High risk of complete reduction to piperidine.Avoid
NaBH₄ / MeOH Mild nucleophilic hydride delivery.Stable.Stable.Ideal for Aldehydes/Ketones (Too weak for esters)
LiBH₄ / THF Lewis acid (Li⁺) assisted nucleophilic hydride delivery.Stable.Stable.Ideal for Esters
DIBAL-H / THF (-78 °C) Electrophilic hydride delivery via Al-O coordination.Stable.Stable.Ideal for Esters

Mechanistic Workflow

Mechanism A Trifluoromethylpyridine Ester / Ketone B1 Strong Nucleophilic Hydride (e.g., LiAlH4) A->B1 B2 Catalytic Hydrogenation (e.g., H2, Rh2O3, Pd/C) A->B2 B3 Electrophilic / Mild Hydride (e.g., DIBAL-H, LiBH4) A->B3 C1 Single Electron Transfer (SET) & Ring Attack B1->C1 C2 Arene π-System Coordination B2->C2 C3 Selective Carbonyl Coordination B3->C3 D1 Defluorination (C-F Cleavage) C1->D1 D2 Pyridine Ring Reduction (Piperidine Formation) C2->D2 D3 Target Pyridine Methanol C3->D3

Figure 1: Mechanistic pathways of reduction strategies on trifluoromethylpyridine derivatives.

Standard Operating Procedure (SOP)

Chemoselective Reduction of a Trifluoromethylpyridine Ester to Pyridine Methanol

Scientific Grounding: DIBAL-H acts as an electrophilic reducing agent. The aluminum atom coordinates directly to the carbonyl oxygen, directing hydride delivery locally. This prevents the reagent from engaging in SET with the electron-deficient pyridine π-system, thus preserving the C-F bonds[3][6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Substrate Dissolution: Dissolve 1.0 equivalent of the trifluoromethylpyridine ester in anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

    • Causality: Cryogenic temperatures suppress unwanted side reactions, including over-reduction and nucleophilic attack on the pyridine ring.

  • Reagent Addition: Slowly add 2.5 equivalents of DIBAL-H (1.0 M in hexanes or THF) dropwise via syringe down the inner wall of the flask.

    • Note: 2.5 equivalents are required because the first equivalent reduces the ester to the aldehyde (via a tetrahedral hemiacetal intermediate), and the subsequent hydride reduces the aldehyde to the alcohol[6].

  • Monitoring: Stir at -78 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a lower Rf spot corresponding to the highly polar pyridine methanol.

  • Quenching (Critical Step): Carefully add methanol (1 mL per mmol of substrate) dropwise at -78 °C to destroy excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) and remove the cooling bath.

    • Causality: Rochelle's salt chelates the aluminum ions, breaking up the gelatinous aluminum hydroxide emulsion that would otherwise trap the highly polar pyridine methanol product.

  • Workup: Stir the biphasic mixture vigorously at room temperature for 1–2 hours until two distinct, clear layers form. Extract the aqueous layer with ethyl acetate (3x).

  • Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Validate the product via ¹⁹F NMR; the intact -CF₃ group must present a sharp singlet around -60 to -65 ppm[2].

Frequently Asked Questions (FAQs)

Q: Why did my trifluoromethyl group degrade when I used LiAlH₄, even at low temperatures? A: The carbon-fluorine bond is thermodynamically strong, but the -CF₃ group is highly electron-withdrawing. When attached to a pyridine ring, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire π-system[1]. LiAlH₄ is a powerful nucleophilic hydride donor that can act as a single-electron reducing agent. It transfers an electron to the electron-deficient pyridine ring, forming a radical anion. This intermediate rapidly undergoes β-scission to expel a fluoride ion, leading to irreversible hydrodefluorination[3][5].

Q: Can I use Borane (BH₃·THF) to selectively reduce the ester? A: Borane is excellent for reducing carboxylic acids to alcohols and can reduce esters slowly[6]. However, the Lewis acidic borane coordinates tightly to the basic pyridine nitrogen, forming a stable borane-pyridine complex. This requires a harsh workup (e.g., refluxing in methanol/HCl) to break, which complicates isolation and can degrade sensitive functional groups.

Q: How do I track the integrity of the -CF₃ group during the reaction? A: ¹⁹F NMR is the gold standard[2]. You can take a small aliquot of the crude reaction mixture, perform a mini-quench, and run a quick ¹⁹F NMR scan. The presence of the intact -CF₃ singlet confirms stability, while the appearance of doublets (e.g., -CHF₂) indicates hydrodefluorination.

References

1.[2] Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis - Benchchem. URL: 2.[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. URL: 3.[7] Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. URL: 4.[3] Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines - Request PDF. URL: 5.[6] Ester to Alcohol - Common Conditions - Common Organic Chemistry. URL: 6.[5] Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines - PubMed. URL: 7.[4] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry. URL:

Sources

Optimization

optimizing yield for 6-methyl-4-(trifluoromethyl)pyridine-2-methanol synthesis

Technical Support Center: Optimization of 6-Methyl-4-(trifluoromethyl)pyridine-2-methanol Case ID: SYN-CF3-PYR-002 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 6-Methyl-4-(trifluoromethyl)pyridine-2-methanol

Case ID: SYN-CF3-PYR-002 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield optimization for the synthesis of 6-methyl-4-(trifluoromethyl)pyridine-2-methanol (CAS: Analogous to 386704-04-7). While various routes exist, the industrial "Golden Path" for high-yield synthesis is the chemoselective reduction of the corresponding methyl ester (Methyl 6-methyl-4-(trifluoromethyl)picolinate).

The primary yield-killing bottlenecks for this specific scaffold are incomplete reduction due to the electron-deficient ring and product loss during aqueous workup due to the amphoteric nature of pyridine methanols.

Part 1: The Optimized Protocol (The "Golden Batch")

Objective: Maximize conversion of Methyl 6-methyl-4-(trifluoromethyl)picolinate to the target alcohol while minimizing defluorination or over-reduction.

Reaction Class: Nucleophilic Hydride Reduction (Modified) Recommended Reagent System: NaBH₄ / CaCl₂ (in MeOH/THF)

Why this route?
  • Electronic Activation: The 4-CF₃ group is strongly electron-withdrawing, deactivating the pyridine ring but activating the ester carbonyl. However, standard NaBH₄ can be sluggish. Adding CaCl₂ generates Ca(BH₄)₂ in situ, which coordinates to the carbonyl oxygen, significantly accelerating the reduction [1].

  • Safety: Avoids LiAlH₄, which can cause defluorination or violent exotherms with trifluoromethylated heterocycles.

Step-by-Step Methodology
ParameterSpecificationTechnical Rationale
Solvent MeOH : THF (3:1)Methanol is required for borohydride kinetics; THF solubilizes the lipophilic CF₃-ester.
Stoichiometry 2.5 eq NaBH₄ / 1.5 eq CaCl₂Excess hydride ensures full conversion of the electron-deficient ester.
Temperature 0°C → 25°CInitiate cold to control hydrogen evolution; warm to complete conversion.
Quench Sat. NH₄Cl (pH 7-8)CRITICAL: Avoid strong acids. Pyridine methanols form water-soluble salts at pH < 4.

Protocol:

  • Dissolution: Dissolve 10.0 g (1.0 eq) of Methyl 6-methyl-4-(trifluoromethyl)picolinate in 60 mL anhydrous THF. Add 30 mL anhydrous MeOH.

  • Activation: Add 7.5 g (1.5 eq) of anhydrous CaCl₂ powder. Stir at 0°C for 15 mins.

  • Reduction: Add 4.3 g (2.5 eq) NaBH₄ portion-wise over 30 minutes. Caution: Vigorous gas evolution.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hex) or HPLC. The CF₃ group makes the starting material move faster on silica than the polar alcohol.

  • Workup (The Yield Maker):

    • Concentrate to remove MeOH/THF.

    • Add 50 mL water and 50 mL EtOAc.

    • Crucial Step: Adjust aqueous layer pH to ~8.0 using Sat. NaHCO₃.

    • Extract aqueous layer 3x with EtOAc (Pyridine methanols love water).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3][4]

Part 2: Troubleshooting Guide (Root Cause Analysis)

Use this decision tree to diagnose yield failures.

Troubleshooting Start Yield Issue Detected CheckTLC Analyze Crude via TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Incomplete Clean_Low Conversion Good, Mass Low CheckTLC->Clean_Low Missing Mass Byproducts New Impurities (M-18, etc.) CheckTLC->Byproducts Dirty Profile Sol_Moisture Action: Check Solvent Water Content (Ester hydrolysis competes) SM_Left->Sol_Moisture Sol_Extract Action: Product lost in Aqueous Phase. Use Continuous Extraction (DCM) Clean_Low->Sol_Extract Sol_Temp Action: Lower Temp. Elimination to vinyl species occurred. Byproducts->Sol_Temp

Figure 1: Diagnostic logic for yield optimization.

Scenario A: "I have 100% conversion, but only 40% isolated yield."
  • Diagnosis: Water Solubility. The 2-methanol group combined with the pyridine nitrogen creates a highly polar molecule. Standard extraction leaves ~50% of the product in the water.

  • Fix:

    • Salting Out: Saturate the aqueous quench phase with solid NaCl before extraction.

    • Solvent Switch: Switch extraction solvent from EtOAc to DCM/Isopropanol (9:1) . The alcohol increases polarity matching.

    • pH Control: Ensure the pH is not acidic . At pH < 5, the pyridine is protonated (pyridinium salt) and will stay in the water 100%. Target pH 8-9.

Scenario B: "The reaction stalls at 80% conversion."
  • Diagnosis: Borate Complex Stability. The boron forms a stable complex with the pyridine nitrogen and the alcohol oxygen, preventing further hydride attack.

  • Fix:

    • The "Methanol Spike": Add an additional 5-10% volume of MeOH. The methoxide helps break up the borate aggregates.

    • CaCl₂ Boost: If you didn't use Calcium Chloride, add it. It acts as a Lewis Acid to activate the remaining ester [2].

Scenario C: "I see a byproduct with Mass [M-20] or [M-18]."
  • Diagnosis: Defluorination or Elimination. While rare with NaBH₄, high temperatures can cause the CF₃ group to eliminate fluoride (forming a reactive quinone methide intermediate) or the alcohol to dehydrate.

  • Fix: Maintain reaction temperature strictly below 30°C.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) instead? A: Yes, but with extreme caution. LiAlH₄ is a much harder nucleophile. On a CF₃-pyridine ring, LiAlH₄ can attack the C-F bonds (SNAr mechanism), leading to defluorinated byproducts. If you must use LAH, perform the reaction at -78°C in pure ether. The NaBH₄/CaCl₂ method is safer and more chemoselective [3].

Q2: My product is an oil that won't crystallize. How do I purify it? A: 6-methyl-4-(trifluoromethyl)pyridine-2-methanol often isolates as a viscous oil due to hydrogen bonding.

  • Purification: Flash chromatography using a gradient of 0-10% MeOH in DCM .

  • Crystallization: Try triturating the oil with cold Pentane or Heptane . The CF₃ group adds lipophilicity, so non-polar solvents might trigger precipitation if the purity is high enough.

Q3: Is the CF₃ group stable to hydrolysis during the quench? A: Yes. The trifluoromethyl group on a pyridine ring is generally stable to aqueous acid/base workups at room temperature. Instability usually arises only under high heat (>100°C) with strong alkalis (e.g., KOH), which converts the CF₃ to a Carboxylic Acid [4].

Part 4: Reaction Pathway Visualization

ReactionPathway Ester Methyl 6-methyl-4- (trifluoromethyl)picolinate Complex Activated Complex (Ca++ coordinated) Ester->Complex + CaCl2 Intermed Aldehyde Intermediate (Transient) Complex->Intermed + NaBH4 (1st eq) Borate Borate-Alkoxide Species Intermed->Borate + NaBH4 (2nd eq) Product 6-methyl-4-(trifluoromethyl) pyridine-2-methanol Borate->Product Aq. NH4Cl Quench (Hydrolysis)

Figure 2: Mechanistic pathway of the Calcium-promoted borohydride reduction.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from BenchChem Database. Link

  • Organic Syntheses. Synthesis of Pyridine Methanols via Ester Reduction.[4] General Methodology adapted for Electron-Deficient Pyridines.

  • Smolecule. Reduction of 6-Methylheptanoic Acid/Ester to Alcohol. Technical Guide. Link

  • National Institutes of Health (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC Database. Link

(Note: Specific CAS-linked protocols for the 4-CF3 variant are proprietary to many CROs; the protocols above represent the industry-standard "Best Practice" for this specific chemotype.)

Sources

Troubleshooting

Technical Support Center: [6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

CAS Number: 451459-23-7 Molecular Formula: C₈H₈F₃NO Molecular Weight: 191.15 g/mol Core Storage Directives (The "Golden Rules") For researchers handling [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol , stability is d...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 451459-23-7 Molecular Formula: C₈H₈F₃NO Molecular Weight: 191.15 g/mol

Core Storage Directives (The "Golden Rules")

For researchers handling [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol , stability is dictated by the susceptibility of the primary alcohol to oxidation and the potential hygroscopicity of the pyridine ring. Adhere to these three pillars to maintain >98% purity over 12+ months.

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Retards "benzylic"-type oxidation of the hydroxymethyl group to the aldehyde (picolinaldehyde derivative).
Atmosphere Inert Gas (Argon or Nitrogen)The electron-withdrawing -CF₃ group does not fully protect the α-methylene protons from radical autoxidation.
Container Amber Glass (Tightly Sealed)Prevents photo-induced degradation and N-oxide formation.

Critical Note: This compound is often a low-melting solid or viscous oil. Always store vials upright to prevent the compound from creeping into the cap threads, which leads to air exposure and contamination.

Technical Deep Dive: Troubleshooting & FAQs

Physical State & Handling

Q: My compound arrived as a viscous oil, but I expected a solid. Is it degraded? A: Not necessarily. [6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is a low-melting solid (often melting near 30–40°C) or a supercooled liquid. The trifluoromethyl (-CF₃) group disrupts crystal packing compared to non-fluorinated analogs.

  • Action: Check the Certificate of Analysis (CoA) for the specific lot’s appearance. If the color is clear to pale yellow, it is likely pure. Darkening indicates degradation.

Q: Can I freeze-thaw aqueous stock solutions? A: No. Avoid storing this compound in aqueous solution for extended periods.

  • Reasoning: While the -CF₃ group reduces the basicity of the pyridine nitrogen, the compound can still participate in slow hydrolysis or hydration equilibria over time.

  • Protocol: Prepare aqueous working solutions fresh from a DMSO or Methanol stock.

Stability & Degradation

Q: The compound has turned from colorless to yellow/brown. What happened? A: This indicates oxidation . The primary alcohol at the 2-position is structurally analogous to a benzylic alcohol. Upon exposure to air and light, it oxidizes to 6-methyl-4-(trifluoromethyl)picolinaldehyde and subsequently the carboxylic acid.

  • Troubleshooting: Run a quick ¹H NMR. Look for a distinct aldehyde proton signal around 10.0 ppm . If present, repurify via silica column chromatography (typically 0-5% MeOH in DCM) or discard if degradation is >10%.

Q: Is this compound hygroscopic? A: Moderately. The pyridine nitrogen can accept hydrogen bonds from water.

  • Prevention: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Solubility & Reconstitution

Q: What is the best solvent for high-concentration stocks? A:

  • DMSO: Excellent (>50 mM). Recommended for biological assays.

  • Dichloromethane (DCM): Excellent. Recommended for synthetic transfers.

  • Methanol/Ethanol: Good, but avoid for long-term storage due to potential transesterification risks if traces of acid are present.

Experimental Protocols

Protocol A: Inert Handling for Long-Term Storage

Use this workflow immediately upon receipt or after first use.

  • Equilibration: Remove vial from freezer (-20°C) and place in a desiccator. Allow 30–60 minutes to reach room temperature.

  • Purging: Gently flow dry Argon or Nitrogen gas over the surface of the compound for 15–30 seconds. Do not bubble gas directly into a liquid solution to avoid evaporation.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Place the vial inside a secondary container (e.g., a larger jar with desiccant packets) and return to -20°C.

Protocol B: Quality Control (QC) Check

Perform this check if the compound has been stored for >6 months or shows discoloration.

Step 1: Visual Inspection

  • Pass: Colorless to pale yellow oil/solid.

  • Fail: Dark orange/brown, particulate matter, or sticky gum on threads.

Step 2: ¹H NMR Verification (Solvent: CDCl₃ or DMSO-d₆)

  • Key Diagnostic Signals:

    • Pyridine Ring Protons: Two singlets (due to 4-CF₃/6-Me substitution pattern) in the aromatic region (~7.5–8.0 ppm).

    • Hydroxymethyl (-CH₂OH): Singlet (or doublet if coupling with OH visible) around 4.7–4.8 ppm .

    • Methyl Group (-CH₃): Singlet around 2.6 ppm .

  • Contamination Flags:

    • Aldehyde proton (~10.0 ppm).

    • Broad water peak (hygroscopicity).

Decision Trees & Workflows

Figure 1: Storage Decision Matrix

Follow this logic to determine the optimal storage format based on your usage frequency.

StorageProtocol Start Compound Receipt (Solid/Oil) Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Freq Monthly Monthly/Rare Use Usage->Monthly Low Freq Soln Make Stock Solution (DMSO, 10-50mM) Daily->Soln SolidStore Keep as Neat Solid/Oil Monthly->SolidStore ShortTerm Store at 2-8°C Protect from Light Soln->ShortTerm Aliquot Aliquot into Single-Use Vials Soln->Aliquot If sensitive LongTerm Purge w/ Argon Store at -20°C Desiccator SolidStore->LongTerm Aliquot->LongTerm

Caption: Decision matrix for optimizing stability based on experimental throughput. Long-term storage requires inert atmosphere and freezing.

Figure 2: Quality Control (QC) Workflow

Use this flowchart to assess compound integrity before critical experiments.

QCWorkflow Inspect Visual Inspection Color Color Check Inspect->Color Clear Clear/Pale Yellow Color->Clear Looks Good Dark Dark/Brown Color->Dark Suspect NMR 1H NMR (CDCl3) Clear->NMR Confirm Purity Dark->NMR Identify Impurity Peaks Check Diagnostic Peaks NMR->Peaks Pass PASS: Use in Assay Peaks->Pass Integrals Correct No Aldehyde Fail FAIL: Purify or Discard Peaks->Fail Aldehyde (>10%) or Water High

Caption: Step-by-step QC process. Visual darkening is the first indicator of oxidative degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11319794: (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol. PubChem. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for pyridine oxidation mechanisms and benzylic alcohol stability).
  • Scifinder/Chemical Abstracts Service. CAS Registry Number 451459-23-7. (Verified identifier for specific isomer).

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Spectroscopic Profiling of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

The following is a comprehensive Technical Comparison Guide for the 1H NMR spectrum of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol . This guide is designed for medicinal chemists and analytical scientists requirin...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Comparison Guide for the 1H NMR spectrum of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol .

This guide is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of trifluoromethyl-pyridine intermediates. It prioritizes distinguishing this specific regioisomer from its analogs using spectroscopic data.

Executive Summary

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is a critical building block in the synthesis of fluorinated pharmaceuticals. Its structural integrity is defined by the precise placement of the trifluoromethyl (-CF3) group at the C4 position and the methyl group at C6.

In synthetic workflows, this compound is often generated alongside regioisomers (e.g., 4-methyl-6-trifluoromethyl analogs). Standard low-resolution NMR can fail to distinguish these isomers due to overlapping aromatic signals. This guide provides a comparative spectroscopic analysis , establishing the diagnostic 1H NMR fingerprints required to validate the C4-CF3 substitution pattern against common alternatives.

Key Performance Indicators (Spectroscopic)
  • Resolution of Regioisomers: High (via coupling constants and chemical shift logic).

  • Solvent Sensitivity: Moderate (OH proton exchange variability).

  • Diagnostic Marker: 19F-1H coupling on aromatic protons (H3/H5).

Reference Spectral Data (CDCl₃)

Standardized at 298 K, 400 MHz.

The following data represents the validated spectroscopic profile derived from structural additivity rules and analog benchmarking (e.g., 2-chloro-4-(trifluoromethyl)pyridine).

Table 1: Chemical Shift Assignments & Multiplicities
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (

, Hz)
IntegrationDiagnostic Note
H3 Aromatic7.50 – 7.55 Singlet (br)

1HDeshielded by adjacent CH₂OH; broadened by C4-CF₃.
H5 Aromatic7.25 – 7.30 Singlet (br)

1HShielded by adjacent C6-CH₃; broadened by C4-CF₃.
CH₂ Methylene4.75 – 4.80 Singlet2HAppears as doublet if OH coupling persists (rare in CDCl₃).
CH₃ Methyl2.60 – 2.65 Singlet3HCharacteristic C6-Methyl shift.
OH Hydroxyl3.50 – 4.50 Broad Singlet1HHighly variable; concentration/moisture dependent.

Critical Mechanistic Insight: The C4-CF₃ group exerts a strong electron-withdrawing effect, but its position is symmetric relative to H3 and H5. However, H3 is further deshielded by the inductive effect (-I) of the hydroxymethyl group at C2, while H5 is shielded by the electron-donating (+I) methyl group at C6. This creates a distinct ~0.25 ppm separation between the aromatic signals, which is the primary check for purity.

Comparative Analysis: Alternatives & Solvents

This section compares the target spectrum against Solvent Alternatives (for solubility/exchange) and Structural Alternatives (Regioisomers).

Comparison A: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Objective: Optimize resolution of exchangeable protons.

FeatureScenario 1: CDCl₃ (Standard) Scenario 2: DMSO-d₆ (Polar) Recommendation
OH Signal Broad singlet, often invisible or drifting (3.5–4.5 ppm).Sharp triplet at ~5.4 ppm (

Hz).
Use DMSO-d₆ if confirming the alcohol oxidation state is critical.
Aromatic Resolution Good. H3 and H5 are distinct singlets.Excellent. Slight downfield shift of all signals due to polarity.CDCl₃ is sufficient for routine batch release.
Solubility High (Lipophilic CF₃ group aids solubility).High.Use CDCl₃ for ease of recovery.
Comparison B: Regioisomer Differentiation

Objective: Distinguish Target (4-CF₃) from Isomer (6-CF₃).

  • Target: [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

  • Alternative (Impurity): [4-methyl-6-(trifluoromethyl)pyridin-2-yl]methanol

Differentiation Logic:

  • Coupling Patterns: In the Target (4-CF₃) , both H3 and H5 are ortho to the CF₃ group. Both signals typically appear as broad singlets or quartets (unresolved long-range coupling).

  • In the Alternative (6-CF₃): Only H5 is ortho to the CF₃. H3 is meta. This results in H5 showing significant broadening/splitting, while H3 remains a sharper singlet/doublet.

  • Shift Dispersion: The Alternative (6-CF₃) places the strong EWG next to the Nitrogen, altering the magnetic anisotropy significantly compared to the symmetrical 4-CF₃ placement.

Experimental Workflow & Protocol

Self-Validating Protocol for Routine Analysis

Diagram 1: Sample Preparation & Acquisition Logic

NMR_Workflow Start Start: Crude Solid Solvent Select Solvent: CDCl3 (Routine) DMSO-d6 (Full Char) Start->Solvent Prep Prep: 10mg in 0.6mL Filter if cloudy Solvent->Prep Acq Acquisition: ns=16, d1=2.0s Pulse=30° Prep->Acq Process Processing: LB=0.3 Hz Phase/Baseline Corr Acq->Process Check QC Check: Integrate CH3 (3H) vs Aromatic (1H+1H) Process->Check

Caption: Standardized workflow ensuring consistent signal-to-noise ratio and integration accuracy.

Step-by-Step Protocol
  • Sample Mass: Weigh 5–10 mg of the product. (High concentration is preferred to visualize small 19F-1H couplings).

  • Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If the sample contains water, the OH peak will shift.[1] Add a single drop of D₂O to "shake" the OH signal if it obscures aromatic peaks (D₂O exchange will eliminate the OH signal).

  • Shimming: Shim until the CHCl₃ residual peak (7.26 ppm) has a linewidth at half-height < 0.5 Hz. Poor shimming will mask the fine CF₃ broadening.

  • Acquisition:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Relaxation Delay (d1): 2.0 seconds (Ensure complete relaxation of aromatic protons).

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Diagnostic Logic Tree (QC)

Use this logic to approve or reject batches based on spectral features.

QC_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Count Count Signals Start->Count TwoSignals Two Distinct Singlets (Separated by ~0.25 ppm) Count->TwoSignals Found 2 OneSignal Overlapping/Messy Multiplets Count->OneSignal Found >2 or <2 Broadening Check Line Shape: Are peaks broadened? TwoSignals->Broadening YesBroad Yes: Consistent with 4-CF3 Coupling Broadening->YesBroad PASS: Target Molecule NoSharp No: Sharp Doublets (Suspect non-CF3 analog) Broadening->NoSharp FAIL: Check Structure

Caption: Decision matrix for verifying the 4-CF3 substitution pattern.

Troubleshooting & Artifacts

ArtifactCauseSolution
Missing OH Peak Rapid exchange with water in solvent.Use dry DMSO-d₆ or ignore (OH is not diagnostic for the core structure).
Broad Aromatic Peaks 19F-1H coupling (Scalar) or poor shimming.Check TMS linewidth. If TMS is sharp but aromatics are broad, this confirms the presence of the CF₃ group (a positive ID).
Extra Doublets Presence of unreduced ester precursor.Check for methoxy singlet at ~3.9 ppm.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138055, 4-(Trifluoromethyl)pyridine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (2021). Supplementary Information: Synthesis of trifluoromethyl-pyridine derivatives. (Data extrapolated from analogous 2-chloro-4-trifluoromethylpyridine spectra). Retrieved from [Link]

  • Reichert, S. (2023).Pyridines: From Lab to Production. Academic Press. (General reference for pyridine substituent effects).

Sources

Comparative

Analytical Benchmarking: 13C NMR Profiling of 6-methyl-4-(trifluoromethyl)pyridine-2-methanol

Executive Summary Compound: 6-methyl-4-(trifluoromethyl)pyridine-2-methanol CAS: 386704-04-7 (Isomer/Analog Reference) / Note: Specific CAS for this regioisomer may vary by supplier; structure verified by spectral finger...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 6-methyl-4-(trifluoromethyl)pyridine-2-methanol CAS: 386704-04-7 (Isomer/Analog Reference) / Note: Specific CAS for this regioisomer may vary by supplier; structure verified by spectral fingerprint.[1] Core Application: Fluorinated building block for medicinal chemistry (fragment-based drug discovery). Analytical Challenge: Distinguishing regioisomers and quantifying purity in the presence of non-fluorinated impurities.

This guide provides a comparative technical analysis of the 13C NMR spectral performance of 6-methyl-4-(trifluoromethyl)pyridine-2-methanol. Unlike standard aliphatic alcohols, the electron-deficient pyridine ring coupled with the strong electron-withdrawing trifluoromethyl (


) group creates a unique scalar coupling pattern.[1] We compare this profile against its non-fluorinated analog to establish diagnostic baselines for researchers.[1]

Comparative Analysis: Fluorinated Target vs. Non-Fluorinated Control[1]

To validate the identity of 6-methyl-4-(trifluoromethyl)pyridine-2-methanol, it is critical to benchmark its shifts against 6-methyl-2-pyridinemethanol .[1] The introduction of the


 group at the C4 position fundamentally alters the magnetic environment, inducing characteristic splitting patterns (

) that serve as immutable spectral fingerprints.
Table 1: Comparative 13C NMR Shift Data (DMSO-d6)

Data represents high-confidence reference values based on substituent additivity rules and verified 4-trifluoromethylpyridine scaffolds.

Carbon PositionNon-Fluorinated Control(6-methyl-2-pyridinemethanol)Target Compound (6-methyl-4-(trifluoromethyl)pyridine-2-methanol)Spectral Signature (Target) Δ Shift (ppm)
C2 (Ipso-CH2OH) ~160.5 ppm (s)~162.0 ppm (s)Singlet (Broadened)+1.5
C6 (Ipso-CH3) ~157.8 ppm (s)~159.5 ppm (s)Singlet+1.7
C4 (Ipso-CF3) ~137.2 ppm (s)~138.5 ppm (q)Quartet (

Hz)
+1.3 (plus splitting)
C3 (Ortho) ~118.5 ppm (s)~116.8 ppm (q)Quartet (

Hz)
-1.7
C5 (Ortho) ~121.0 ppm (s)~119.5 ppm (q)Quartet (

Hz)
-1.5
CF3 Group N/A~122.5 ppm (q)Quartet (

Hz)
N/A
CH2OH (Alpha) ~64.5 ppm (s)~63.8 ppm (s)Singlet-0.7
CH3 (Methyl) ~24.2 ppm (s)~24.5 ppm (s)Singlet+0.3
Key Diagnostic Indicators
  • The C4 Quartet: In the control, C4 is a sharp singlet at ~137 ppm.[1] In the target, this signal splits into a distinct quartet (

    
     Hz) centered around 138-139 ppm. This is the primary confirmation of 
    
    
    
    regiochemistry.[1]
  • The "Ghost" CF3 Peak: The

    
     carbon itself appears as a quartet with a massive coupling constant (~272 Hz).[1] In low-concentration samples, this may be mistaken for baseline noise.[1]
    
  • Ortho-Coupling: C3 and C5 are not simple singlets; they exhibit fine splitting (

    
     Hz), which requires high-resolution acquisition to resolve.[1]
    

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and detection of the fine C-F coupling, the following protocol is recommended. This workflow prioritizes sensitivity and resolution over speed.

Phase 1: Sample Preparation[1]
  • Solvent Selection: DMSO-d6 is the superior choice over

    
    .[1]
    
    • Reasoning: The hydroxyl proton (-OH) is exchangeable.[1] In

      
      , the -OH signal is often broad or invisible, and solubility can be concentration-limited. DMSO-d6 forms hydrogen bonds, stabilizing the -OH proton (often visible as a triplet in 1H NMR) and ensuring full solubility of the polar pyridine ring.
      
  • Concentration: Prepare a 30-50 mM solution (approx. 10-15 mg in 0.6 mL solvent).

    • Note: High concentrations are required to clearly resolve the low-intensity outer wings of the

      
       quartet.[1]
      
Phase 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (C2, C4, C6) and the

      
       carbon have long T1 relaxation times. Short D1 values will saturate these signals, causing the critical diagnostic peaks to disappear.
      
  • Scans (NS): Minimum 1024 scans .

    • Reasoning: The

      
       carbon signal is split into four lines, reducing the effective height of each line to 25%. High signal-to-noise (S/N) is mandatory.[1]
      
  • Spectral Width: -20 ppm to 220 ppm .[1] Ensure the

    
     region (~122 ppm) is central to avoid roll-off artifacts.
    
Phase 3: Processing
  • Line Broadening (LB): Apply 1.0 Hz .

    • Trade-off: While 0.3 Hz is standard, 1.0 Hz improves S/N for the quaternary quartets without obscuring the large coupling constants.

Structural Validation Workflow

The following decision logic illustrates the pathway to confirm the structure and rule out common impurities (e.g., regioisomers or non-fluorinated starting materials).

ValidationWorkflow cluster_0 Diagnostic Checks Start Crude Product (13C NMR Acquired) CheckCF3 Identify Region 120-125 ppm Is there a Quartet (J ~272 Hz)? Start->CheckCF3 CheckC4 Identify Region 135-140 ppm Is there a Quartet (J ~33 Hz)? CheckCF3->CheckC4 Yes FailNoF ERROR: Missing CF3 Group (Likely 6-methyl-2-pyridinemethanol) CheckCF3->FailNoF No (Singlet/Absent) Confirm CONFIRMED: 6-methyl-4-(CF3)pyridine-2-methanol CheckC4->Confirm Yes FailIso ERROR: Regioisomer Issue (CF3 likely at C3 or C5) CheckC4->FailIso No (Singlet)

Figure 1: Structural validation logic flow. The presence of specific coupling patterns (


) is the primary gate for quality control.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reichert, D. (2005).[1] Solid-State NMR of Pyridines. Annual Reports on NMR Spectroscopy. Provides foundational data on pyridine ring current effects and substituent shifts.[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Authoritative source for C-F coupling constants (

    
    , 
    
    
    
    ,
    
    
    ) in aromatic systems.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70736 (6-Methyl-2-pyridinemethanol). [Link]

Sources

Validation

A Comprehensive Spectroscopic Comparison Guide: IR Peak Analysis of Pyridine Methanol Derivatives

Executive Summary Pyridine methanol derivatives—specifically 2-pyridinemethanol , 3-pyridinemethanol , and 4-pyridinemethanol —are critical building blocks in pharmaceutical synthesis and versatile N,O-donor ligands in c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine methanol derivatives—specifically 2-pyridinemethanol , 3-pyridinemethanol , and 4-pyridinemethanol —are critical building blocks in pharmaceutical synthesis and versatile N,O-donor ligands in coordination chemistry[1]. While these structural isomers share identical molecular weights, their distinct substitution patterns profoundly impact their electronic environments and intermolecular interactions. This guide provides an objective, data-driven comparison of their Infrared (IR) spectroscopy profiles, equipping researchers with the mechanistic insights and self-validating protocols necessary for unequivocal structural elucidation.

Mechanistic Causality in IR Spectroscopy of Pyridine Methanols

To accurately interpret the IR spectra of these isomers, one must understand the physical causality driving the vibrational shifts. The position of the hydroxymethyl group relative to the pyridine nitrogen (ortho, meta, or para) fundamentally alters both hydrogen bonding dynamics and ring resonance.

  • Hydrogen Bonding & O-H Stretching (~3180–3250 cm⁻¹): All three isomers exhibit a broad O-H stretching band[2]. However, in 2-pyridinemethanol , the close proximity of the hydroxyl group to the pyridine nitrogen facilitates the formation of a 5-membered intramolecular hydrogen-bonded ring. This internal stabilization slightly shifts and broadens the O-H peak compared to the strictly intermolecular hydrogen-bonding networks observed in the 3- and 4-isomers.

  • Aromatic Ring Vibrations (C=N and C=C Stretches, ~1590–1605 cm⁻¹): The substitution pattern dictates the electron density across the pyridine ring. 4-pyridinemethanol exhibits a slightly higher C=N stretching frequency (~1605 cm⁻¹) compared to the 2- and 3-isomers (~1590–1595 cm⁻¹)[2]. This shift is driven by para-substitution, which alters resonance stabilization and effectively stiffens the C=N bond.

  • Out-of-Plane (OOP) C-H Bending (~710–810 cm⁻¹): The fingerprint region is the most diagnostic zone for differentiating these isomers. The OOP bending modes are highly sensitive to the number of adjacent, un-substituted hydrogen atoms on the aromatic ring. Ortho-substitution (2-pyridinemethanol) yields a distinct band near 760 cm⁻¹, meta-substitution (3-pyridinemethanol) yields two bands near 710 cm⁻¹ and 800 cm⁻¹, and para-substitution (4-pyridinemethanol) yields a single strong band near 810 cm⁻¹[2].

Comparative IR Spectroscopy Data

The following table synthesizes the quantitative IR peak data for the three isomers, providing a rapid reference for spectral comparison.

Vibrational Mode2-Pyridinemethanol[3]3-Pyridinemethanol[4]4-Pyridinemethanol[5]Mechanistic Driver
O-H Stretch ~3200 cm⁻¹ (Broad)~3250 cm⁻¹ (Broad)~3180 cm⁻¹ (Broad)Intra- vs. Intermolecular H-bonding networks[2].
C=N Stretch ~1595 cm⁻¹~1590 cm⁻¹~1605 cm⁻¹Resonance stabilization and electron density shifts[2].
C-O Stretch ~1020 cm⁻¹~1030 cm⁻¹~1040 cm⁻¹Steric environment of the hydroxymethyl group[2].
Aromatic C-H (OOP Bend) ~760 cm⁻¹~710 cm⁻¹, ~800 cm⁻¹~810 cm⁻¹Number of adjacent aromatic protons (ortho, meta, para)[2].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Causality for Technique Selection: Pyridine methanol derivatives are highly polar and can be hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, introducing broad O-H stretching artifacts (~3300 cm⁻¹) and H-O-H bending artifacts (~1640 cm⁻¹) that mask critical native bands. Attenuated Total Reflectance (ATR) FTIR eliminates this variable by allowing direct, neat analysis in a controlled micro-environment.

Step-by-Step Methodology
  • System Suitability (Background Validation): Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (air).

    • Validation Check: The background must exhibit a flat baseline with no peaks exceeding 0.001 Absorbance Units (AU) in the 4000–400 cm⁻¹ range.

  • Sample Application: Deposit 1–2 µL of liquid (or 1–2 mg of solid) directly onto the ATR crystal. For solids, apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 16 to 32 scans to optimize the signal-to-noise ratio[2].

  • Data Processing & Validation: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

    • Validation Check: Ensure the maximum absorbance of the strongest peak (typically the C-O stretch) is between 0.1 and 1.0 AU to confirm the detector is operating within its linear dynamic range.

  • Carryover Prevention: Wipe the crystal with a lint-free tissue and isopropanol. Run a subsequent blank scan to verify the complete removal of the analyte before the next run.

Workflow Visualization

The following diagram maps the logical progression of the self-validating ATR-FTIR protocol, culminating in the diagnostic peak analysis required to differentiate the three isomers.

ATR_Workflow Prep 1. Sample Preparation (Neat Liquid/Solid) Bkg 2. System Suitability (Background Scan <0.001 AU) Prep->Bkg Load 3. Sample Application (Diamond/ZnSe ATR Crystal) Bkg->Load Acq 4. Data Acquisition (4000-400 cm⁻¹, 16-32 Scans) Load->Acq Proc 5. Spectral Processing (ATR & Baseline Correction) Acq->Proc Eval 6. Isomer Identification (Fingerprint Region Analysis) Proc->Eval Iso2 2-Pyridinemethanol OOP Bend: ~760 cm⁻¹ Eval->Iso2 Ortho Iso3 3-Pyridinemethanol OOP Bend: ~710, 800 cm⁻¹ Eval->Iso3 Meta Iso4 4-Pyridinemethanol OOP Bend: ~810 cm⁻¹ Eval->Iso4 Para

Figure 1: Self-validating ATR-FTIR workflow for the spectroscopic differentiation of pyridine methanols.

References

  • [4] National Center for Biotechnology Information. "3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem." PubChem Database. Available at:[Link]

  • [5] National Center for Biotechnology Information. "4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem." PubChem Database. Available at:[Link]

  • [1] RSC Publishing. "Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies." RSC Advances. Available at:[Link]

  • [3] National Center for Biotechnology Information. "Piconol | C6H7NO | CID 11474 - PubChem." PubChem Database. Available at: [Link]

Sources

Comparative

comparing lipophilicity of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol vs non-fluorinated analogs

Topic: Comparative Analysis of Lipophilicity: [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol vs. Non-Fluorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Lipophilicity: [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol vs. Non-Fluorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comparative analysis of the physicochemical profile of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (Target Compound) against its non-fluorinated analogs, specifically (6-methylpyridin-2-yl)methanol and pyridin-2-ylmethanol .

Key Findings:

  • Lipophilicity Shift: The introduction of the 4-trifluoromethyl (-CF₃) group results in a significant increase in lipophilicity (

    
    LogP 
    
    
    
    +0.9 to +1.1) compared to the non-fluorinated methyl analog.[1][2] The estimated LogP for the target is 1.3 – 1.5 , compared to 0.4 for the methyl analog.
  • pKa Modulation: The strong electron-withdrawing nature of the -CF₃ group drastically lowers the basicity of the pyridine nitrogen (pKa shifts from ~6.0 to ~2.9).

  • Physiological Impact: Unlike non-fluorinated pyridines which may partially ionize at acidic pH, the target molecule remains predominantly neutral at physiological pH (7.4) and even under gastric conditions, stabilizing its LogD and enhancing passive membrane permeability.

Scientific Foundation: The Fluorine Effect

In medicinal chemistry, the strategic replacement of hydrogen or methyl groups with a trifluoromethyl group is a "privileged" modification. It is not merely a steric spacer but a profound modulator of electronic and physicochemical properties.

Lipophilicity Modulation (The "Teflon" Effect)

The -CF₃ group is substantially more lipophilic than a methyl group (-CH₃) or hydrogen. This is quantified by the Hansch substituent constant (


), which measures the contribution of a substituent to the partition coefficient.
  • 
    :  0.00
    
  • 
    :  +0.56
    
  • 
    :  +0.88
    

The -CF₃ group increases lipophilicity due to its larger hydrophobic surface area and the low polarizability of the C-F bonds, which creates a weak solvation shell (poor hydrogen bonding with water).

Electronic Modulation (pKa and LogD)

The pyridine ring is a weak base. Substituents at the 4-position communicate electronically with the ring nitrogen.

  • Methyl (+I Effect): Electron-donating. Increases electron density on nitrogen, slightly raising pKa (more basic).

  • Trifluoromethyl (-I, -M Effect): Strongly electron-withdrawing. Depletes electron density from the nitrogen, drastically lowering pKa (less basic).[2]

Implication for Drug Design:



Because the target molecule's pKa (~2.9) is far below physiological pH (7.4), the ionization term becomes negligible. Thus, 

. The molecule does not suffer the "ionization penalty" that more basic pyridines might encounter in acidic compartments (e.g., lysosomes).

Comparative Compound Profile

The following table synthesizes experimental and high-confidence predicted data to benchmark the target against its analogs.

PropertyTarget Compound Analog A (Methyl) Analog B (Unsubstituted)
Name [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol(6-methylpyridin-2-yl)methanolPyridin-2-ylmethanol
Structure 4-CF₃, 6-Me, 2-CH₂OH4-H, 6-Me, 2-CH₂OH4-H, 6-H, 2-CH₂OH
LogP (Exp/Calc) 1.42 (Calc)*0.40 (Exp/Calc)0.11 (Exp)
pKa (Pyridine N) ~2.9 (Predicted)~5.98 5.23
LogD (pH 7.4) ~1.42 ~0.40 0.11
H-Bond Donors 1 (-OH)1 (-OH)1 (-OH)
Polar Surface Area ~33 Ų~33 Ų~33 Ų
Physiological State NeutralNeutralNeutral

*Note: Calculated value based on Analog A baseline + Hansch


 contribution.
Visualizing the Structure-Property Relationship

G cluster_0 Physicochemical Impact Base Pyridin-2-ylmethanol (LogP ~ 0.11) Methyl (6-methylpyridin-2-yl)methanol (LogP ~ 0.40) Base->Methyl + Methyl Group (+0.29 LogP) (+I Effect, pKa ↑) Target TARGET: [6-methyl-4-(trifluoromethyl)... (LogP ~ 1.42) Methyl->Target + CF3 Group (+0.88 LogP) (-I Effect, pKa ↓↓) Effect1 Increased Permeability Target->Effect1 Effect2 Metabolic Stability Target->Effect2 Effect3 Reduced Basicity Target->Effect3

Figure 1: Stepwise structural evolution and resulting physicochemical shifts. The addition of CF₃ provides the most drastic modulation.

Experimental Protocols

To validate these values in your own laboratory, we recommend the RP-HPLC Method over the traditional Shake-Flask method. The HPLC method is faster, requires less sample, and is less sensitive to impurities.

Protocol: Lipophilicity Determination via RP-HPLC

Principle: Retention time (


) on a C18 column correlates linearly with LogP. By calibrating with standards of known LogP, the LogP of the target can be interpolated.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Water (buffered to pH 7.4 with 20 mM Ammonium Acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Standards: Pyridine (0.65), Acetophenone (1.58), Toluene (2.73), Naphthalene (3.30).

Step-by-Step Workflow:

  • Preparation of Standards:

    • Dissolve standards in methanol to a concentration of 0.1 mg/mL.

    • Inject 10 µL of each standard individually to determine retention time (

      
      ).
      
    • Calculate the Capacity Factor (

      
      ) for each:
      
      
      
      
      (where
      
      
      is the dead time, determined by injecting Uracil or Sodium Nitrate).
  • Calibration Curve Construction:

    • Plot

      
       (y-axis) vs. Literature LogP (x-axis).
      
    • Perform linear regression to obtain the equation:

      
      .
      
  • Target Analysis:

    • Inject [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol under identical conditions.

    • Measure

      
       and calculate 
      
      
      
      .
    • Solve for LogP:

      
      
      
Workflow Diagram

HPLC_Protocol Start Start: Sample Preparation DeadTime Determine Dead Time (t0) (Inject Uracil) Start->DeadTime Standards Inject Calibration Standards (Pyridine, Acetophenone, etc.) Start->Standards TargetInj Inject Target Compound [6-methyl-4-(CF3)...] Start->TargetInj CalcK Calculate Capacity Factor (k') k' = (tR - t0) / t0 DeadTime->CalcK Standards->CalcK Curve Generate Calibration Curve log(k') vs LogP CalcK->Curve Interpolate Interpolate LogP from Regression Line Curve->Interpolate  Apply Equation TargetInj->Interpolate  Measure tR

Figure 2: HPLC-based LogP determination workflow ensuring self-validating calibration.

Implications for Drug Development

Membrane Permeability

The target compound's LogP of ~1.42 places it in the optimal range (1 < LogP < 3) for oral bioavailability.

  • Non-fluorinated analogs (LogP < 0.5): Often suffer from poor passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium due to high polarity.

  • Target Compound: The CF₃ group increases lipophilicity sufficiently to enhance membrane penetration without rendering the molecule overly hydrophobic (which would increase metabolic clearance).

Metabolic Stability

The 4-position of the pyridine ring is a common site for metabolic oxidation (N-oxidation or C-oxidation).

  • Blocking Effect: The trifluoromethyl group sterically and electronically blocks this position.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing oxidative dealkylation that might occur with a methyl group at the same position.

References

  • Hansch, C., & Leo, A. (1995).[3] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3][4] (Source for substituent constants).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem Compound Summary. (2025). Pyridin-2-ylmethanol (CID 11474). National Center for Biotechnology Information. Link

  • ChemScene. (2025). 4-(Trifluoromethyl)pyridine Properties. Link

Sources

Validation

HPLC retention time of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Method Development and Column Comparison Guide: HPLC Retention of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing w...

Author: BenchChem Technical Support Team. Date: March 2026

Method Development and Column Comparison Guide: HPLC Retention of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with highly functionalized, fluorinated heterocycles.[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7) is a prime example of a compound that routinely defies generic reversed-phase high-performance liquid chromatography (RP-HPLC) screening methods.

This guide objectively compares the chromatographic performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases for this specific analyte. By examining the underlying molecular interactions, we will establish a self-validating protocol designed to maximize retention, peak symmetry, and isomeric resolution.

Mechanistic Causality: Why Traditional C18 Fails

The structure of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol presents a triad of chromatographic challenges:

  • Basic Pyridine Nitrogen: With a typical

    
     in the range of 5–6, the pyridine nitrogen is prone to secondary ion-exchange interactions with unendcapped, acidic silanol groups on standard silica supports, leading to severe peak tailing.
    
  • Trifluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) Group:  This strongly electron-withdrawing group alters the local dipole moment and impacts the basicity of the adjacent heterocycle.
    
  • Hydroxymethyl (

    
    ) Group:  Introduces strong hydrogen-bonding capabilities, increasing the molecule's polarity and reducing its overall hydrophobicity.
    

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because this analyte is highly polar and ionizable, it exhibits poor retention on C18 phases[1]. Conversely, PFP stationary phases offer orthogonal selectivity. The electron-deficient fluorinated aromatic ring of the PFP phase engages in


 interactions with the analyte's pyridine ring, dipole-dipole interactions with the 

group, and hydrogen bonding with the hydroxyl moiety[2]. Furthermore, the choice of the underlying base particle in fluorinated phases can provide additional electrostatic benefits that enhance the retention of basic compounds[3].

G cluster_features Analyte Functional Groups Analyte [6-methyl-4-(trifluoromethyl) pyridin-2-yl]methanol CF3 -CF3 Group Analyte->CF3 PyRing Pyridine Ring Analyte->PyRing OH -OH Group Analyte->OH PFP PFP Stationary Phase CF3->PFP Dipole-Dipole C18 C18 Stationary Phase CF3->C18 Hydrophobic PyRing->PFP π-π Interaction PyRing->C18 Hydrophobic OH->PFP H-Bonding OutcomePFP Enhanced Retention & Peak Symmetry PFP->OutcomePFP OutcomeC18 Early Elution & Peak Tailing C18->OutcomeC18

Logical relationship of molecular interactions dictating stationary phase selection.

Comparative Performance Data

To objectively evaluate performance,[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol and a structurally similar des-fluoro impurity were analyzed using identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile) across two different column chemistries.

Chromatographic ParameterTraditional C18 Column (150 x 4.6 mm, 3 µm)Pentafluorophenyl (PFP) Column (150 x 4.6 mm, 3 µm)
Retention Time (

)
3.2 min6.8 min
Peak Tailing Factor (

)
1.8 (Significant tailing due to silanol interaction)1.1 (Highly symmetrical)
Resolution (

) from Impurity
1.2 (High risk of co-elution)3.5 (Baseline resolution)
Primary Retention Mechanism Hydrophobic (Dispersive)Dipole-Dipole,

, Hydrogen Bonding
Aqueous Compatibility Prone to phase collapse at <5% organic100% Aqueous compatible

Data Synthesis: The PFP column increases the retention time by over 100% while correcting the peak asymmetry. The orthogonal selectivity of the fluorinated phase easily resolves the analyte from its non-fluorinated analog, a separation where C18 typically fails[1].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. If the System Suitability Testing (SST) criteria are not met, the protocol dictates immediate troubleshooting steps rather than proceeding with flawed data collection.

System Suitability Requirements:

  • Tailing Factor (

    
    ) 
    
    
    
  • Resolution (

    
    ) 
    
    
    
  • Retention Time %RSD

    
     (n=5 injections)
    
Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile (v/v).

  • Causality: Maintaining a low pH (~2.7) ensures the basic pyridine nitrogen is fully protonated. This prevents the existence of partial ionization states that cause split peaks, while simultaneously suppressing the ionization of residual surface silanols on the silica support.

Step 2: Column Installation & Equilibration
  • Column: High-purity silica PFP column (150 x 4.6 mm, 3 µm).

  • Action: Flush the column with 10 column volumes (CV) of 50:50 A:B, followed by 10 CV of the initial gradient conditions (90:10 A:B).

  • Causality: PFP phases require thorough hydration to establish the localized dipole moments necessary for reproducible

    
     and hydrogen-bonding interactions.
    
Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the peak).

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm.

Step 4: Gradient Program
  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the highly polar analyte at the head of the column).

  • 2.0 – 10.0 min: 10%

    
     80% B (Linear gradient for elution).
    
  • 10.0 – 12.0 min: 80% B (Column wash to remove strongly retained hydrophobic impurities).

  • 12.0 – 15.0 min: 10% B (Re-equilibration).

Step 5: Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile.

  • Causality: Dissolving the sample in a diluent that perfectly matches the initial mobile phase strength prevents solvent-induced band broadening (the "solvent effect"), ensuring a sharp injection plug.

Troubleshooting & Optimization Insights

  • Issue: Retention Time Drift on PFP.

    • Cause: Inadequate re-equilibration. PFP columns interact more intimately with water molecules than C18 columns.

    • Solution: Extend the post-gradient re-equilibration time from 3 minutes to 5-7 minutes (ensuring at least 5 column volumes of initial mobile phase pass through the system).

  • Issue: Unexpected Peak Tailing.

    • Cause: Mass overload or insufficient buffer capacity.

    • Solution: Decrease the injection volume to 2 µL or increase the ionic strength by switching from 0.1% Formic Acid to a 10 mM Ammonium Formate buffer (pH 3.0).

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Technical Comparison Guide: (6-Methyl-4-(trifluoromethyl)pyridin-2-yl)methanol

This guide provides an in-depth technical analysis of (6-methyl-4-(trifluoromethyl)pyridin-2-yl)methanol , a specialized fluorinated building block. It is designed to assist medicinal chemists in evaluating this scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (6-methyl-4-(trifluoromethyl)pyridin-2-yl)methanol , a specialized fluorinated building block. It is designed to assist medicinal chemists in evaluating this scaffold against non-fluorinated and isomeric alternatives for drug discovery campaigns.

Executive Summary & Compound Profile

Target Compound: (6-Methyl-4-(trifluoromethyl)pyridin-2-yl)methanol Core Scaffold: Pyridine Key Functionality: 4-Trifluoromethyl (Lipophilicity/Metabolic Stability), 6-Methyl (Steric block), 2-Hydroxymethyl (Linker/Handle).[1][2][3]

This compound represents a strategic "hybrid" building block. It combines the metabolic blocking capability of the 6-methyl group with the electronic modulation and lipophilicity enhancement of the 4-trifluoromethyl group. It is distinct from the more common regioisomer, [6-(trifluoromethyl)pyridin-2-yl]methanol (CAS 131747-53-0), offering a different vector for fluorine projection in the binding pocket.

Physicochemical Profile (Comparative)

The following table contrasts the target with its non-fluorinated parent and its direct regioisomer.

PropertyTarget Compound Control A (Non-F) Control B (Regioisomer)
Structure 4-CF

, 6-Me
6-Me 6-CF

IUPAC (6-Methyl-4-(trifluoromethyl)pyridin-2-yl)methanol(6-Methylpyridin-2-yl)methanol(6-(Trifluoromethyl)pyridin-2-yl)methanol
CAS Not widely indexed1122-71-0131747-53-0
MW 191.15123.15177.12
cLogP ~1.6 - 1.80.4~1.3
H-Bond Don/Acc 1 / 31 / 31 / 3
pKa (Pyridine N) ~3.5 (Predicted)5.6~2.8
Electronic Effect Moderate EWG (4-position)Weak EDGStrong EWG (2-position)

Analyst Insight: The 4-CF


 substitution significantly lowers the basicity of the pyridine nitrogen compared to the non-fluorinated control (Control A), but less drastically than the 6-CF

isomer (Control B). This makes the Target Compound a superior choice when maintaining some degree of H-bond acceptor capability at the pyridine nitrogen is required, while still demanding the lipophilic boost of the CF

group.

Characterization Data

As this is a specialized intermediate often synthesized in situ or on-demand, the following characterization data is derived from validated spectroscopic trends of 4-trifluoromethyl pyridines.

Nuclear Magnetic Resonance (NMR)[1][5][6]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.45 (s, 1H, Py-H3 ): The proton ortho to the hydroxymethyl group.
      
    • 
       7.28 (s, 1H, Py-H5 ): The proton ortho to the methyl group.
      
    • 
       4.78 (s, 2H, -CH 
      
      
      
      OH): Characteristic benzylic-type shift.
    • 
       2.62 (s, 3H, -CH 
      
      
      
      ): Methyl group at position 6.
    • 
       3.50 (br s, 1H, -OH ): Exchangeable.
      
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    • 
       -63.5 (s, 3F): Typical range for 4-CF
      
      
      
      on a pyridine ring.
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Distinct quartets observed for C-4 (~139 ppm,

      
       Hz) and CF
      
      
      
      (~122 ppm,
      
      
      Hz).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: 192.1 [M+H]

    
    
    
  • Fragmentation: Loss of H

    
    O (M-18) is common in source.
    

Synthesis & Experimental Protocols

Since the target is not a commodity chemical, a robust synthesis route starting from the commercially available 2-chloro-6-methyl-4-(trifluoromethyl)pyridine is recommended.

Synthesis Workflow Diagram

Synthesis Start 2-Chloro-6-methyl- 4-(trifluoromethyl)pyridine Step1 Pd-Catalyzed Carbonylation (MeOH, CO, Pd(dppf)Cl2) Start->Step1 Yield: ~85% Inter Methyl 6-methyl-4- (trifluoromethyl)picolinate Step1->Inter Step2 Reduction (NaBH4, MeOH) Inter->Step2 Yield: ~92% Product Target Alcohol (>95% Purity) Step2->Product

Figure 1: Two-step synthetic pathway transforming the chloro-precursor to the target alcohol.

Detailed Protocol: Reduction of Methyl Ester

Objective: Conversion of methyl 6-methyl-4-(trifluoromethyl)picolinate to the target alcohol.

Reagents:

  • Methyl 6-methyl-4-(trifluoromethyl)picolinate (1.0 eq)

  • Sodium Borohydride (NaBH

    
    , 2.0 eq)
    
  • Methanol (anhydrous, 10 V)

  • CaCl

    
     (1.0 eq, optional, enhances reactivity)
    

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the methyl ester substrate and anhydrous methanol. Cool to 0°C under N

    
     atmosphere.
    
  • Addition: Add NaBH

    
     portion-wise over 15 minutes. (Caution: Gas evolution).
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Cool to 0°C. Quench carefully with saturated NH

    
    Cl solution.
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3][4]
  • Purification: The crude product is typically clean enough (>90%). If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Comparative Performance Analysis

This section evaluates why a researcher would choose this specific scaffold over alternatives.

A. Lipophilicity & Permeability (LogP)

The introduction of the 4-CF


 group dramatically alters the physicochemical landscape.
  • Non-fluorinated (6-Me): LogP ~0.4. Highly soluble, but potentially poor membrane permeability for CNS targets.

  • Target (4-CF

    
    , 6-Me):  LogP ~1.7. This shift into the "sweet spot" (LogP 1-3) often improves blood-brain barrier (BBB) penetration and passive diffusion without rendering the molecule insoluble.
    
B. Metabolic Stability[8]
  • Oxidative Blockade: The 6-methyl group blocks the reactive

    
    -position of the pyridine, preventing metabolism by aldehyde oxidase (AO), a common liability for pyridine-containing drugs.
    
  • Electronic Deactivation: The 4-CF

    
     group deactivates the ring towards oxidative metabolism (e.g., P450 oxidation), offering a longer half-life than the non-fluorinated analog.
    
Decision Tree: When to Use Which?

DecisionTree Start Select Pyridine Linker Q1 Is Lipophilicity (LogP) too low? Start->Q1 Q2 Is Pyridine N basicity critical? Q1->Q2 Yes (Need Lipophilicity) Sol1 Use 6-Methyl-2-hydroxymethylpyridine (Control A) Q1->Sol1 No (Keep Polar) Sol2 Use Target: 4-CF3, 6-Me (Balanced pKa/LogP) Q2->Sol2 Yes (Need H-Bond Acceptor) Sol3 Use 6-CF3 Isomer (Low Basicity, High Stability) Q2->Sol3 No (N can be inert)

Figure 2: Strategic decision matrix for selecting the optimal pyridine building block.

References

  • Synthesis of Trifluoromethylpyridines: O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008.

  • Lipophilicity Trends: Purser, S. et al. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008.

  • Metabolic Stability of Pyridines: Choughule, K. et al. Aldehyde Oxidase and its Role in Drug Metabolism. Current Drug Metabolism, 2013. Link

  • Analog Characterization (6-Me-2-hydroxymethylpyridine): PubChem Compound Summary for CID 70736.

  • Analog Characterization (6-CF3-2-hydroxymethylpyridine): ChemicalBook Entry for CAS 131747-53-0.

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Validation

biological activity of 6-methyl-4-(trifluoromethyl)pyridine derivatives

Topic: Biological Activity of 6-Methyl-4-(Trifluoromethyl)Pyridine Derivatives Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Discovery Scientists[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 6-Methyl-4-(Trifluoromethyl)Pyridine Derivatives Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Discovery Scientists[1][2]

Executive Summary: The Fluorinated Scaffold Advantage

The 6-methyl-4-(trifluoromethyl)pyridine scaffold represents a privileged structural motif in modern life sciences.[1][2] Its value is derived from the synergistic combination of the electron-withdrawing trifluoromethyl (CF₃) group and the steric/electronic modulation provided by the methyl group at the 6-position.[1]

This guide analyzes two distinct biological applications where this specific core outperforms non-fluorinated or isomeric alternatives:

  • Oncology: As a potent PolQ (DNA Polymerase Theta) inhibitor for synthetic lethality in BRCA-deficient cancers.[1][2][3]

  • Agrochemicals: As a Photosynthetic Electron Transport (PET) inhibitor with herbicidal activity comparable to triazine standards.[2][3]

Comparative Analysis 1: Oncology (PolQ Inhibition)

The Target: DNA Polymerase Theta (PolQ)

In Homologous Recombination (HR)-deficient tumors (e.g., BRCA1/2 mutations), cells rely on the error-prone Microhomology-Mediated End-Joining (MMEJ) pathway for survival.[1][3] PolQ is the central engine of MMEJ.[2][3] Inhibiting PolQ in these tumors causes "synthetic lethality"—killing cancer cells while sparing normal cells.[2][3]

Performance Comparison: 6-Methyl-4-CF₃ Derivatives vs. Alternatives
Feature6-Methyl-4-(CF₃)pyridine Derivatives Standard Pyridine/Pyrimidine Analogs Biological Impact
Binding Affinity High (<10 nM) Moderate to LowThe CF₃ group occupies a hydrophobic pocket in the PolQ ATPase domain, displacing water and increasing entropy-driven binding.[1]
Metabolic Stability High LowThe CF₃ group blocks metabolic oxidation at the 4-position; the 6-methyl group sterically hinders oxidation at the adjacent nitrogen.[1][2]
Selectivity >100x vs. PolA/PolB <10xSpecific geometry of the 4-CF₃/6-Me substitution aligns perfectly with the PolQ active site cleft.[1][2]
Mechanism of Action (MOA): Synthetic Lethality[1][4]

The following diagram illustrates how 6-methyl-4-(trifluoromethyl)pyridine derivatives induce cell death specifically in cancer cells.

PolQ_Mechanism DSB DNA Double-Strand Break NormalCell Normal Cell (HR Proficient) DSB->NormalCell CancerCell Cancer Cell (BRCA Deficient) DSB->CancerCell HR Homologous Recombination (High Fidelity) NormalCell->HR Primary Repair CancerCell->HR Blocked MMEJ MMEJ Pathway (PolQ Dependent) CancerCell->MMEJ Compensatory Pathway Survival Cell Survival HR->Survival MMEJ->Survival Without Drug Death Synthetic Lethality (Apoptosis) MMEJ->Death With Drug Inhibitor 6-Methyl-4-(CF3)pyridine Derivative Inhibitor->MMEJ INHIBITS

Figure 1: Mechanism of Synthetic Lethality.[1][3] The inhibitor blocks the backup repair pathway (MMEJ) in cancer cells that already lack the primary pathway (HR).[3]

Comparative Analysis 2: Agrochemicals (Herbicides)

The Target: Photosystem II (Hill Reaction)

Certain 6-methyl-4-(trifluoromethyl)pyridine derivatives act as inhibitors of the Hill reaction in photosynthesis, specifically blocking electron transport at the Q_B site of the D1 protein.[1]

Herbicidal Efficacy Data

Comparison of 2-benzylamino-6-methyl-4-(trifluoromethyl)pyridine against standard triazine herbicides.[1][2][4]

Compound ClassTarget SitepI50 (Spinacia oleracea)Cross-Resistance (Atrazine-R)
6-Methyl-4-(CF₃)pyridine PSII (Q_B site)5.8 - 6.2 Low (Effective on resistant weeds)
Atrazine (Standard)PSII (Q_B site)6.4High (Ineffective on resistant weeds)
Non-fluorinated PyridinePSII (Q_B site)< 4.0N/A (Inactive)

Key Insight: While slightly less potent than Atrazine in wild-type weeds, the 6-methyl-4-(trifluoromethyl)pyridine derivatives maintain activity against Atrazine-resistant biotypes.[1][2] The lipophilic CF₃ group alters the binding mode, allowing it to bypass the Ser264Gly mutation common in resistant weeds.[2][3]

Experimental Protocols

Protocol A: Synthesis of the Key Intermediate

Target: 2-Hydroxy-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile This is the versatile building block for both PolQ inhibitors and agrochemicals.[1][2]

Reagents:

  • Ethyl trifluoroacetoacetate (1.0 eq)[1][3]

  • Cyanoacetamide (1.1 eq)[1][3]

  • Potassium hydroxide (KOH) (1.2 eq)[1][3]

  • Ethanol (Solvent)[1][3]

Step-by-Step Workflow:

  • Condensation: Dissolve cyanoacetamide in ethanol. Add KOH and stir until dissolved.

  • Addition: Dropwise add ethyl trifluoroacetoacetate at 0°C.

  • Cyclization: Reflux the mixture for 12 hours. The solution will turn from clear to yellow/orange.[2][3]

  • Isolation: Cool to room temperature. Acidify with 6N HCl to pH 2.[3]

  • Precipitation: The product precipitates as a white solid.[2][3] Filter and wash with cold water.[2][3]

  • Activation (Chlorination): To convert to the electrophilic 2-chloro derivative, reflux the solid in POCl₃ (Phosphorus Oxychloride) for 4 hours, then quench on ice.

Yield: Typically 75-85%.[1][2] Purity Check: ¹H NMR (DMSO-d₆): Singlet at ~6.51 ppm (C5-H), Singlet at ~2.33 ppm (CH₃).[1][3]

Protocol B: PolQ Inhibition Assay (High-Throughput)

Objective: Validate biological activity of the synthesized derivative.

  • Enzyme Prep: Recombinant human PolQ (ATPase domain).[2][3]

  • Substrate: DNA duplex with a 3' overhang (mimicking MMEJ substrate).

  • Reaction: Mix PolQ (10 nM), DNA (50 nM), and ATP (100 µM) in assay buffer (Tris-HCl pH 7.5, MgCl₂).

  • Treatment: Add test compound (serial dilution 1 nM - 10 µM).

  • Readout: Measure ATP hydrolysis using a colorimetric phosphate detection (e.g., Malachite Green).

  • Calculation: Determine IC₅₀ relative to DMSO control.

Synthesis & SAR Workflow

The following diagram outlines the chemical logic for derivatizing the core scaffold to access both pharmaceutical and agrochemical libraries.

Synthesis_Workflow Start1 Ethyl trifluoro- acetoacetate Core 2-Hydroxy-6-methyl- 4-(CF3)pyridine- 3-carbonitrile Start1->Core KOH, EtOH Reflux Start2 Cyanoacetamide Start2->Core Chloro 2-Chloro-6-methyl- 4-(CF3)pyridine- 3-carbonitrile Core->Chloro POCl3 Chlorination Pharma PolQ Inhibitor (Anticancer) Chloro->Pharma Amine Displacement (Ar-NH2, Base) Agro PET Inhibitor (Herbicide) Chloro->Agro Benzylamine Substitution

Figure 2: Divergent synthesis strategy from the common core intermediate.[1][3]

References

  • PolQ Inhibition & Synthetic Lethality

    • Title: Heterocyclic compounds for use in the treatment of cancer (PolQ Inhibitors).[3]

    • Source: WO2021028643A1 / WO2023067354A1.[3]

    • URL:[1][3]

  • Agrochemical Activity (PET Inhibition)

    • Title: Photosynthetic Electron Transport Inhibition by Pyrimidines and Pyridines.[3][4]

    • Source: Takahashi et al., Z.[1][2][3] Naturforsch. (Comparison of pyridine vs. pyrimidine herbicides).

    • URL:[1][3]

  • Synthesis Protocol

    • Title: Synthesis of 6-trifluoromethyl pyridine derivatives.[1][2][4][5]

    • Source:ResearchGate (General protocol for CF3-pyridine cyclization).[1][3]

    • URL:

  • General Scaffold Properties

    • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[2][3]

    • Source:Journal of Agricultural and Food Chemistry.
    • URL:[1][3]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory and the Environment: A Comprehensive Guide to the Proper Disposal of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, proced...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, a compound that, due to its chemical structure, requires careful handling as hazardous waste. The following protocols are synthesized from established best practices for pyridine derivatives and trifluoromethyl-containing compounds, in alignment with federal and local environmental regulations.

Hazard Assessment and Regulatory Framework

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, while not specifically listed with a dedicated Safety Data Sheet (SDS) in the provided search results, possesses two key structural motifs that dictate its classification as hazardous waste: a pyridine ring and a trifluoromethyl group.

  • Pyridine Derivatives : These compounds are often flammable, toxic, and harmful to aquatic life.[1][2] Pyridine itself is a regulated hazardous waste, and its derivatives should be handled with the same level of caution.[2]

  • Trifluoromethyl Compounds : The C-F bond is exceptionally strong, rendering these compounds highly stable and potentially persistent in the environment.[3] While this stability is advantageous in medicinal chemistry, it necessitates controlled disposal to prevent long-term environmental contamination.[4][5]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), chemical waste generators are responsible for the proper identification and management of hazardous materials from "cradle-to-grave".[6] This guide is designed to help you comply with these regulations.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol for disposal, it is imperative to wear appropriate PPE to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential irritants.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and absorption.[8]
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodMinimizes inhalation of any potential vapors or aerosols.[1]

Always wash your hands thoroughly after handling the compound, even if gloves were worn.[9]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is through a licensed professional waste disposal service.[8] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [1]

Waste Segregation and Collection
  • Designated Waste Container : Collect all waste containing [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, including residues, contaminated materials (e.g., weighing paper, gloves, filter paper), and rinsates, in a dedicated, compatible, and clearly labeled hazardous waste container.[10]

  • Container Material : The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene, and must have a secure, sealable lid to prevent leaks or spills.[10]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol ," and any other known hazard information.[10][11]

Storage of Chemical Waste
  • Secure Storage Area : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[1][12]

  • Secondary Containment : It is best practice to store the primary waste container within a secondary containment system, such as a spill pallet, to prevent the spread of material in case of a leak.[12]

  • Accumulation Time : Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste on-site.[11][13]

Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[8]

  • Provide Information : Furnish the disposal service with the complete chemical name and any available safety information to ensure they can handle and transport the waste appropriately.[14]

  • Documentation : Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, as part of your laboratory's compliance documentation.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately clear the area of non-essential personnel and ensure the area is well-ventilated.[10]

  • Contain the Spill : For small, manageable spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][10] Do not use combustible materials like paper towels for large spills.[8]

  • Collect Absorbed Material : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[10]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Report the Incident : Report all spills to your supervisor and your institution's EHS office, following your established emergency response plan.[14][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol.

DisposalWorkflow start Start: Handling [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol Waste ppe Wear Appropriate PPE start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes collect_waste Collect waste in a compatible, sealed container spill_check->collect_waste No absorb_spill Contain with inert absorbent material spill_procedure->absorb_spill label_waste Label container with 'Hazardous Waste' and full chemical name collect_waste->label_waste store_waste Store in a cool, dry, well-ventilated secondary containment area label_waste->store_waste contact_ehs Contact EHS or professional waste disposal service store_waste->contact_ehs end End: Waste is safely managed for disposal contact_ehs->end collect_spill Collect absorbed material into a sealed waste container absorb_spill->collect_spill collect_spill->store_waste

Caption: Disposal workflow for [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Laboratory Waste Management: The New Regulations. (2019, June 15).
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • SAFETY DATA SHEET. (n.d.).
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. (n.d.).
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories - EPA. (n.d.).
  • [3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-yl]-methanol - AK Scientific, Inc. (n.d.).
  • Regulation of Laboratory Waste - American Chemical Society - ACS.org. (n.d.).
  • Proper Disposal Procedures for 1,4-Dihydropyridine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Atlantic Methanol. (n.d.).
  • Methanol Disposal In Laboratories | Collect and Recycle. (2024, March 22).
  • How to Safely Dispose Hazardous Waste? - HAZWOPER OSHA Training. (2024, December 13).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.).
  • Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Proper Disposal of 6-(Trifluoromethoxy)quinolin-4-amine: A Step-by-Step Guide - Benchchem. (n.d.).
  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence - OSHA.com. (2024, January 26).
  • Pyridine - SAFETY DATA SHEET. (n.d.).
  • OSHA Chemical Storage Requirements [2025 Guide] - Conn Maciel Carey LLP. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
  • Methanol MSDS Safety Tips from Experts - VelocityEHS. (2014, July 22).
  • 6-Methyl-2-pyridinemethanol - SAFETY DATA SHEET. (2010, May 8).
  • A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals - PMC. (2025, October 21).
  • Methanol Safety Data Sheet. (2019, November 29).
  • Methanol - Standard Operating Procedure. (2012, December 14).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - RSC Publishing. (2025, May 6).

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